2-(4-Amino-3-methylphenoxy)ethan-1-ol
Description
Properties
IUPAC Name |
2-(4-amino-3-methylphenoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWASPLRNFPQETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103790-50-7 | |
| Record name | 2-(4-amino-3-methylphenoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 4-(2-Hydroxyethoxy)-2-methylaniline
The following technical guide details the chemical architecture, synthesis, and application logic of 4-(2-Hydroxyethoxy)-2-methylaniline (also identified as 2-(4-amino-3-methylphenoxy)ethanol ).
This document is structured for research and development professionals requiring high-fidelity data on synthesis pathways, analytical characterization, and reaction mechanisms.
Structural Architecture & Synthetic Methodology
Molecular Identity & Structural Analysis
4-(2-Hydroxyethoxy)-2-methylaniline is a bifunctional aromatic amine characterized by an electron-donating ether tail and a steric methyl group ortho to the amine. It belongs to the class of alkoxy-toluidines, primarily utilized as a coupling agent in oxidative dye chemistry and as a scaffold in pharmaceutical intermediate synthesis.
| Parameter | Specification |
| IUPAC Name | 2-(4-amino-3-methylphenoxy)ethanol |
| Common Synonyms | 4-(2-Hydroxyethoxy)-o-toluidine; 4-Amino-3-methylphenyl 2-hydroxyethyl ether |
| Molecular Formula | |
| Molecular Weight | 167.21 g/mol |
| Core Moiety | Aniline (primary amine) |
| Substituents | Methyl (-CH |
| Predicted pKa | ~4.8 (Amine conjugate acid); ~14.5 (Aliphatic alcohol) |
| Solubility Profile | Soluble in DMSO, Ethanol, Methanol; Moderate solubility in Water (enhanced by hydroxyethyl tail) |
Synthetic Route Design
To ensure high regioselectivity and yield, the synthesis must avoid competitive N-alkylation. The most robust industrial pathway utilizes the Nitro-Reduction Route , effectively masking the amine functionality during the etherification step.
Pathway A: The Nitro-Precursor Route (Recommended)
This pathway guarantees O-alkylation selectivity by utilizing the electron-withdrawing nitro group to deactivate the ring nitrogen (which is not present as an amine yet) while the phenol remains nucleophilic under basic conditions.
Step 1: O-Alkylation of 4-Nitro-m-cresol
-
Reagents: 4-Nitro-3-methylphenol (4-nitro-m-cresol), Ethylene Carbonate (Green solvent/reagent) or 2-Chloroethanol.
-
Catalyst: Potassium Carbonate (
) or TBAI (Phase transfer catalyst). -
Conditions: 110–120°C, inert atmosphere (
). -
Mechanism: Nucleophilic attack of the phenoxide ion on the alkylene carbon. Ethylene carbonate is preferred over chloroethanol to avoid genotoxic alkyl halides.
Step 2: Catalytic Hydrogenation
-
Substrate: 2-(3-methyl-4-nitrophenoxy)ethanol.
-
Reagents:
gas (3–5 bar). -
Catalyst: Pd/C (5% or 10%) or Raney Nickel.
-
Outcome: Quantitative reduction of the nitro group to the primary amine without cleaving the ether linkage.
Pathway B: Protected Amine Route (Alternative)
If starting from 4-amino-m-cresol, the amine must be protected (e.g., Acetylation) to prevent N-hydroxyethylation, followed by O-alkylation and hydrolysis. This route adds two steps (protection/deprotection) and is less atom-efficient.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway via nitro-precursor to avoid N-alkylation byproducts.
Reaction Mechanism: Oxidative Coupling
In oxidative dye applications (e.g., hair coloring), this molecule functions as a Coupler . It does not oxidize directly to a dye but reacts with the oxidized form of a Primary Intermediate (e.g., p-Phenylenediamine or PPD).
-
Activation: The Primary Intermediate (PPD) is oxidized by
to a reactive Quinonediimine (QDI) species. -
Coupling: The nucleophilic carbon (C5 position, ortho to the electron-donating ether and meta to the methyl) of 4-(2-Hydroxyethoxy)-2-methylaniline attacks the electrophilic QDI.
-
Chromophore Formation: Subsequent oxidation and tautomerization yield a stable Indo Dye (typically cyan or blue-violet depending on pH and steric factors).
Steric Influence: The C2-Methyl group provides steric hindrance, shifting the absorption maximum (
Analytical Characterization Protocol
To validate the identity and purity of the synthesized compound, the following multi-modal analysis is required.
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
-
Detection: UV Diode Array at 240 nm (Benzene E-band) and 280 nm (B-band).
-
Success Criteria: Single peak >98% area integration. Impurity limits: <0.1% for 4-nitro precursor.
B. Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, DMSO-- 6.3 - 6.6 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern). The proton ortho to the ether will be most shielded.
-
4.5 ppm (s, 2H): Broad singlet for
(exchangeable with ). -
4.8 ppm (t, 1H): Hydroxyl
on the ethoxy tail. -
3.8 - 3.9 ppm (t, 2H): Methylene
. -
3.6 - 3.7 ppm (m, 2H): Methylene
. - 2.1 ppm (s, 3H): Methyl group attached to the ring.
Analytical Logic Flow
Figure 2: Quality control decision tree for validation of 4-(2-Hydroxyethoxy)-2-methylaniline.
Safety & Toxicology Profile
As an aniline derivative, strict safety protocols are mandatory during handling.
-
Skin Sensitization: Classified as a potential skin sensitizer (Category 1). The hydroxyethyl tail reduces lipophilicity compared to parent toluidines, potentially lowering skin absorption rates, but sensitization risk remains.
-
Genotoxicity: Most alkoxy-anilines require Ames testing. While the ethoxy group generally lowers mutagenic potential compared to methoxy-anilines (anisidines), experimental verification (OECD 471) is required for new batches.
-
Handling: Use Nitrile gloves (0.11mm min thickness). Handle in a fume hood to avoid inhalation of dust/aerosols.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Amino-m-cresol (Precursor). Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). Opinions on Alkoxy-Anilines and Hair Dye Precursors. European Commission.[3][4] (General reference for aniline derivative safety protocols). Retrieved from [Link]
-
Organization for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. (Standard protocol for aniline mutagenicity). Retrieved from [Link]
Sources
Technical Guide: 4-Amino-3-methylphenyl Derivatives (CD-4)
The following technical guide provides an in-depth analysis of 4-Amino-3-methylphenyl 2-hydroxyethyl ether , chemically identified in industrial applications as CD-4 (or its sulfate salt).
Editorial Note on Nomenclature: The specific string "4-Amino-3-methylphenyl 2-hydroxyethyl ether" implies an oxygen-linked ether structure (Ar-O-R). However, in pharmaceutical and cosmetic chemistry, this description is frequently a non-standard reference to 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine (CAS 25646-77-9), where the "hydroxyethyl" group is attached to the nitrogen (amine) rather than the ring (ether). As the ether isomer (4-(2-hydroxyethoxy)-2-methylaniline) is not a standard registered commercial entity, this guide focuses on the industrially relevant N-substituted molecule (CD-4), while noting the structural distinction.
Primary Application: Oxidative Coupling Agents (Hair Dye Precursors & Photographic Developers) CAS Registry Number: 25646-77-9 (Sulfate Salt)
Executive Summary
4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine (often referred to as CD-4 ) is a substituted aniline derivative serving as a primary intermediate in oxidative coupling reactions. Its core utility lies in its ability to undergo oxidation to a quinonediimine (QDI) species, which subsequently attacks electron-rich couplers (phenols or amines) to form stable indo dyes.
While primarily known as a color developer in the Kodak C-41 process, its structural analogs are critical in drug development as scaffolds for kinase inhibitors, where the N-hydroxyethyl tail improves water solubility and bioavailability of the pharmacophore.
Physicochemical Characterization
The molecule acts as a hydrophilic primary intermediate. The N-substitution pattern reduces the oxidation potential compared to the parent phenylenediamine, modulating the reaction kinetics to prevent rapid auto-oxidation while ensuring efficient coupling.
Table 1: Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate |
| Common Name | CD-4; Color Developer 4 |
| CAS Number | 25646-77-9 |
| Molecular Formula | C₁₁H₂₀N₂O₅S (Sulfate salt) |
| Molecular Weight | 292.35 g/mol |
| Appearance | White to beige crystalline powder |
| Solubility | Highly soluble in water (>20 g/L); Insoluble in non-polar solvents |
| pKa | ~6.5 (Amine protonation) |
| LogP | 0.04 (Calculated for free base) |
| Stability | Susceptible to oxidation; Store under inert gas (Nitrogen/Argon) |
Synthetic Routes & Process Chemistry
The synthesis of CD-4 requires precise regiocontrol to establish the N,N-disubstitution pattern on the amine para to the methyl group, without over-alkylating the primary amine formed in the final step.
Industrial Synthesis Protocol
The standard route begins with N-ethyl-m-toluidine . The hydroxyethyl group is introduced via epoxide ring-opening, followed by nitrosation and reduction to generate the primary amine.
Step-by-Step Workflow:
-
Hydroxyethylation: N-ethyl-m-toluidine reacts with Ethylene Oxide (or 2-chloroethanol) to form N-ethyl-N-(2-hydroxyethyl)-m-toluidine.
-
Nitrosation: The tertiary amine is treated with Sodium Nitrite (NaNO₂) and HCl at 0-5°C. The nitroso group (-NO) selectively attacks the para-position (sterically favored over ortho).
-
Reduction: The nitroso intermediate is reduced using Iron/HCl (Béchamp reduction) or Catalytic Hydrogenation (H₂/Pd-C) to yield the diamine.
-
Salt Formation: The base is precipitated with Sulfuric Acid to form the stable sulfate salt.
Visualization: Synthetic Pathway
Figure 1: Industrial synthesis of CD-4 via the nitrosation-reduction pathway.
Mechanism of Action: Oxidative Coupling
In both hair coloring and photographic development, CD-4 functions as a Primary Intermediate . It does not produce color alone; it must be oxidized to an electrophilic state to react with a Coupler .
The Reaction Cascade
-
Activation: An oxidant (H₂O₂ or Ag⁺) removes two electrons and two protons from CD-4, generating the Quinonediimine (QDI) species.
-
Coupling: The electrophilic QDI is attacked by a nucleophilic coupler (e.g., 1-Naphthol).
-
Chromophore Formation: Further oxidation yields the final Indo Dye (Cyan, Magenta, or Yellow depending on the coupler).
Critical Insight: The methyl group at the 3-position (ortho to the coupling amine) provides steric protection, enhancing the stability of the dye against hydrolysis.
Visualization: Oxidative Coupling Pathway
Figure 2: Mechanism of oxidative coupling forming the final indo dye.
Analytical Methodologies
Quantification of CD-4 requires separation from its oxidation byproducts. High-Performance Liquid Chromatography (HPLC) is the gold standard.
Protocol: Reversed-Phase HPLC Quantification
-
System: Agilent 1200/1260 or equivalent.
-
Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse XDB-C18).
-
Mobile Phase:
-
Solvent A: 0.1% Triethylamine (TEA) in Water (pH adjusted to 3.0 with Phosphoric Acid).
-
Solvent B: Acetonitrile (ACN).[1]
-
Isocratic Mode: 90% A / 10% B. (High polarity is required to retain the salt).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at 254 nm (aromatic ring) and 290 nm (secondary absorption).
-
Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase A containing 0.1% Sodium Sulfite (Na₂SO₃) as an antioxidant to prevent auto-oxidation during analysis.
Validation Criteria:
-
Linearity: R² > 0.999 (Range: 10–500 µg/mL).
-
LOD: < 0.5 µg/mL.
-
System Suitability: Tailing factor < 1.5.
Toxicology & Safety Assessment
As a potent amine, CD-4 requires strict handling protocols. The European Scientific Committee on Consumer Safety (SCCS) has evaluated similar toluene-diamine derivatives extensively.
Key Toxicological Endpoints[2]
-
Skin Sensitization (Critical):
-
Classified as a strong sensitizer (Category 1).
-
Mechanism:[2] The QDI intermediate acts as a hapten, binding to skin proteins (Langerhans cells) to trigger an immune response.
-
Protocol: Local Lymph Node Assay (LLNA) indicates EC3 values < 1%.
-
-
Mutagenicity:
-
Ames Test (Salmonella typhimurium): Generally negative in standard strains with metabolic activation, but structural analogs show mixed results.
-
Note: The sulfate salt form reduces volatility and inhalation risk compared to the free base.
-
-
Systemic Toxicity:
-
Target organs: Kidneys and Liver (upon chronic high-dose exposure).
-
Safety Handling:
-
PPE: Nitrile gloves (breakthrough time > 480 min), P2 respirator, and safety goggles.
-
Disposal: Incineration as hazardous chemical waste (nitrogen-containing).
References
-
Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 4-Amino-3-methylphenyl 2-hydroxyethyl ether derivatives and related amines. European Commission.[3]
-
PubChem. (2024). Compound Summary: Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-, sulfate (1:1). National Library of Medicine.
-
European Chemicals Agency (ECHA). (2024).[4][5] Registration Dossier: 4-(N-ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate.
-
Corbett, J. F. (1984). The Chemistry of Hair Dyeing. Journal of the Society of Cosmetic Chemists, 35, 297-310.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-[(2-Hydroxyethyl)amino]-3-Nitrophenol - CAS - 65235-31-6 | Axios Research [axios-research.com]
- 3. coslaw.eu [coslaw.eu]
- 4. 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide | C15H16N2O4S | CID 88427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-5-(2-hydroxyethyl)-4-methyl-, iodide (1:1) | C12H17IN4OS | CID 118413 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safety Data Sheet for 2-(4-Amino-3-methylphenoxy)ethanol
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction:
2-(4-Amino-3-methylphenoxy)ethanol is a substituted aromatic ethanolamine, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and complex organic molecules. As with any novel or specialized chemical, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This guide provides an in-depth analysis of the critical safety information pertinent to 2-(4-Amino-3-methylphenoxy)ethanol. It is structured not as a simple recitation of a Safety Data Sheet (SDS), but as a practical, explanatory whitepaper for the discerning scientist.
It is important to note that while specific toxicological and hazard data for 2-(4-Amino-3-methylphenoxy)ethanol are not extensively available in public literature, a robust safety framework can be constructed by examining data from structurally analogous compounds, such as other amino-substituted phenoxy ethanols and aminoethanols. This approach, rooted in established chemical principles, allows us to anticipate potential hazards and formulate effective, evidence-based safety protocols.
Section 1: Chemical Identity and Physicochemical Characteristics
A foundational element of any chemical safety assessment is the precise identification of the substance and its physical properties. This information, typically found in Sections 1, 2, and 9 of a standard SDS, dictates handling, storage, and emergency response procedures.
The molecular structure of 2-(4-Amino-3-methylphenoxy)ethanol combines an aromatic amine with an ethanol tail linked by an ether group. This structure suggests certain chemical behaviors: the amino group imparts basicity and a potential for skin sensitization, while the hydroxyl group can influence solubility and reactivity.
Table 1: Physicochemical Properties of 2-(4-Amino-3-methylphenoxy)ethanol and Related Compounds
| Property | Value / Information | Rationale & Significance | Source |
| Molecular Formula | C₁₁H₁₈N₂O (for a related structure) | Essential for calculating molar quantities and understanding stoichiometry in reactions. | [1] |
| Molecular Weight | 194.27 g/mol (for a related structure) | Directly impacts weighing procedures and concentration calculations. | [1] |
| Appearance | Likely a fluid or solid. | The physical state determines appropriate handling procedures (e.g., dust control for solids, splash protection for liquids). | [2] |
| Odor | Likely a faint, amine-like or fish-like odor. | While odor is not a reliable indicator of exposure, its presence can signal a potential containment breach. | [3][4] |
| Flash Point | Likely >100 °C (Combustible) | The flash point for similar, less complex structures is high (e.g., 127 °C), indicating the material will burn but is not easily ignited.[2] This informs fire prevention strategies, ruling out the need for flammable-liquid storage cabinets but still requiring avoidance of ignition sources. | [2] |
| Solubility | Expected to be soluble in water. | Water solubility affects spill cleanup procedures and environmental fate. Water is a suitable decontamination fluid. | [4] |
Section 2: Hazard Identification and Toxicological Profile
This section synthesizes the information typically found in Sections 2, 8, and 11 of an SDS. Based on data from analogous compounds, 2-(4-Amino-3-methylphenoxy)ethanol should be handled as a hazardous substance with multiple potential routes of exposure.
The primary hazards associated with similar amino ethanols are severe skin and eye damage.[5][6][7] The amine functional group is a well-known corrosive moiety, capable of causing chemical burns upon contact.
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 1B/1C | Danger | H314: Causes severe skin burns and eye damage.[5][6][7] |
| Serious Eye Damage, Category 1 | Danger | H318: Causes serious eye damage.[5][6] |
| Acute Toxicity, Dermal, Category 4 | Warning | H312: Harmful in contact with skin.[6] |
| Skin Sensitization | Warning | May cause an allergic skin reaction.[8][9][10] |
Toxicological Insights:
The toxicological profile is informed by animal studies on related chemicals. These data, while not directly transferable, provide a crucial benchmark for risk assessment.
-
Acute Toxicity: For 2-(2-Aminoethoxy)ethanol, the dermal LD50 in rabbits is reported as 1,261.4 mg/kg, classifying it as moderately toxic upon skin contact.[6] The oral LD50 in rats is significantly higher (3 g/kg), suggesting lower toxicity via ingestion.[6] For a different analogue, the oral LD50 in rats was found to be between 725-875 mg/kg bw, indicating moderate acute toxicity.[8] The primary risk to laboratory personnel is therefore through dermal exposure.
-
Skin and Eye Corrosion: The classification as a corrosive substance is well-supported. Contact can cause pain, redness, blisters, and visible tissue necrosis.[11] Eye contact is particularly dangerous and can lead to irreversible damage.[5][11]
-
Sensitization: Aromatic amines are a known class of skin sensitizers.[8] Initial exposures may not produce a reaction, but subsequent contact can trigger a significant allergic response. Therefore, minimizing skin contact from the outset is critical.
Section 3: Framework for Safe Handling and Exposure Control
Effective safety protocols are built upon a clear understanding of the hazards. For 2-(4-Amino-3-methylphenoxy)ethanol, the focus is on preventing skin and eye contact and controlling aerosol or vapor generation. This corresponds to Sections 7 and 8 of an SDS.
Engineering Controls:
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[2][6][12]
-
Safety Stations: An eyewash station and safety shower must be immediately accessible in the work area.[7][12][13]
Personal Protective Equipment (PPE) Selection Workflow:
The selection of appropriate PPE is not a static choice but a dynamic process based on the experimental procedure. The following workflow provides a logical framework for decision-making.
Caption: PPE selection is dictated by the specific task and associated risk of exposure.
Step-by-Step Protocol for Preparing a Solution:
This protocol exemplifies the integration of safety measures into a common laboratory workflow.
-
Preparation: Don the appropriate PPE as determined by the workflow above (at minimum, P2). Ensure the chemical fume hood is functioning correctly.
-
Staging: Place all necessary equipment (balance, weigh paper, spatula, beaker with stir bar, solvent, wash bottle) inside the fume hood before retrieving the chemical container.
-
Weighing: Carefully open the container inside the hood. Use a clean spatula to transfer the desired amount of 2-(4-Amino-3-methylphenoxy)ethanol to the weigh paper. Close the primary container immediately.
-
Dissolution: Transfer the weighed solid into the beaker. Use the wash bottle with the chosen solvent to rinse any residual material from the weigh paper into the beaker.
-
Mixing: Place the beaker on a stir plate within the hood and begin gentle stirring to dissolve the compound.
-
Cleanup: Dispose of the weigh paper and any contaminated items (e.g., disposable gloves) in the designated solid chemical waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent self-contamination. Wash hands thoroughly with soap and water.[2][5]
Section 4: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical. This section details the procedures from SDS Sections 4, 5, and 6.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6][11]
-
Skin Contact: Do not delay. Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15-20 minutes.[11][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[5] Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting, as this can cause perforation of the esophagus.[6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5][11]
Spill Response Protocol:
The following workflow outlines the necessary steps for managing a chemical spill.
Caption: A systematic approach to spill response minimizes risk and ensures thorough cleanup.
Fire-Fighting Measures:
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[5][14] A water spray can be used to cool containers but may not be effective at extinguishing the fire.[15]
-
Specific Hazards: Combustion will produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][8]
-
Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[5][16]
Section 5: Stability, Storage, and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection, corresponding to SDS Sections 7, 10, and 13.
Table 3: Storage and Stability Information
| Parameter | Recommendation | Rationale | Source |
| Reactivity | Stable under normal conditions. | The molecule does not possess inherently unstable functional groups. | [5] |
| Storage Conditions | Keep container tightly closed in a cool, dry, and well-ventilated place.[2][6][7][17] | Prevents contamination and degradation from atmospheric moisture and oxygen. | |
| Incompatible Materials | Strong oxidizing agents, strong acids, isocyanates, acid halides, and anhydrides.[4][5][7][15] | Exothermic and potentially violent reactions can occur with these substance classes. The amine group will react exothermically with acids. | |
| Hazardous Decomposition | Thermal decomposition can produce carbon and nitrogen oxides. | These combustion byproducts are toxic and irritating. | [7][8] |
Disposal Considerations:
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect all waste material (including contaminated absorbents and PPE) in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Arrange for pickup by the institution's environmental health and safety (EH&S) department or a licensed chemical waste disposal company. Do not discharge into sewers or waterways.[2][17]
References
-
SDS – SECTION 4. Society for Chemical Hazard Communication.[Link]
-
Hazardous Substance Fact Sheet - 2-(2-Aminoethoxy)Ethanol. (2008, October). New Jersey Department of Health.[Link]
-
SAFETY DATA SHEET - Ethanol. U.S. Food and Drug Administration.[Link]
-
2-(4-AMINO-N-ETHYL-3-METHYLANILINO)ETHANOL. precisionFDA.[Link]
-
Ethanol, 2-(2,4-diamino-5-methylphenoxy)-, dihydrochloride: Human health tier II assessment. (2015, September 1). Australian Department of Health.[Link]
-
FIRE SAFETY - Methanol. Methanol Institute.[Link]
-
SAFETY DATA SHEET - BISOMER® PTE. (2021, October 1). GEO Specialty Chemicals.[Link]
-
HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION - 2-(2-Aminoethoxy)Ethanol. New Jersey Department of Health.[Link]
-
Ethanol, 2-[(4-amino-2-methyl-5-nitrophenyl)amino]-: Human health tier II assessment. (2015, July 3). Australian Department of Health.[Link]
-
Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Cole-Parmer.[Link]
-
Preventing and Controlling Ethanol Fires. Southeastern Homeland Security University Regional Training Center.[Link]
Sources
- 1. GSRS [precision.fda.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. nj.gov [nj.gov]
- 4. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. www1.mscdirect.com [www1.mscdirect.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. geosc.com [geosc.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. schc.org [schc.org]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. canr.msu.edu [canr.msu.edu]
- 15. nj.gov [nj.gov]
- 16. methanol.org [methanol.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 2-(4-Amino-3-methylphenoxy)ethan-1-ol
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-amino-3-methylphenoxy)ethan-1-ol, a valuable chemical intermediate, starting from 4-amino-m-cresol. The protocol is centered around the robust and well-established Williamson ether synthesis. This guide is designed for researchers and professionals in chemical synthesis and drug development, offering not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and detailed characterization methods. The aim is to provide a self-validating protocol that ensures both high yield and purity of the target compound.
Scientific Rationale and Synthesis Strategy
The target molecule, 2-(4-amino-3-methylphenoxy)ethan-1-ol, is synthesized by forming an ether linkage between the phenolic oxygen of 4-amino-m-cresol and a two-carbon ethanol unit. The most direct and efficient method for this transformation is the Williamson ether synthesis .[1][2]
The Williamson Ether Synthesis Mechanism
This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The core principle involves two key steps:
-
Deprotonation: The phenolic hydroxyl group of 4-amino-m-cresol is significantly more acidic than the amino group or the hydroxyl group of the desired product. A suitable base is used to selectively deprotonate the phenol, generating a potent nucleophile—the phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks an electrophilic alkyl halide (in this case, a 2-haloethanol), displacing the halide leaving group in a single, concerted step to form the desired ether bond.[4]
The choice of reagents is critical for the success of this synthesis:
-
Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions with the amino group or the alkyl halide. It is also inexpensive and easy to handle compared to more reactive bases like sodium hydride (NaH).
-
Alkylating Agent: 2-Bromoethanol is selected over 2-chloroethanol. Bromide is a better leaving group than chloride, leading to faster reaction kinetics.[1] The reaction must involve a primary alkyl halide to favor the SN2 pathway; secondary or tertiary halides would promote elimination (E2) as a major side reaction.[2][3]
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile is required. These solvents can dissolve the ionic phenoxide intermediate and do not participate in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, reducing its reactivity.[3]
Reaction Scheme
The overall transformation is depicted below:
A simplified representation of the Williamson ether synthesis for the target molecule.
Safety and Hazard Management
Proper safety precautions are mandatory when handling the chemicals involved in this synthesis.[5] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).[5][6]
| Chemical | CAS No. | Hazards | Recommended PPE |
| 4-Amino-m-cresol | 2835-99-6 | Harmful if swallowed, causes skin/eye irritation, suspected mutagen.[7] | Safety goggles, lab coat, nitrile gloves.[6] |
| 2-Bromoethanol | 540-51-2 | Toxic if swallowed/inhaled, causes severe skin burns and eye damage. | Safety goggles, face shield, lab coat, nitrile gloves. |
| Potassium Carbonate | 584-08-7 | Causes serious eye irritation. | Safety goggles, gloves. |
| DMF | 68-12-2 | Flammable, harmful if inhaled/in contact with skin, reproductive toxicity. | Safety goggles, lab coat, nitrile gloves. |
For detailed information, always consult the latest Safety Data Sheets (SDS) for each chemical.[6][7] In case of spills, use an appropriate absorbent material and dispose of it as hazardous waste.[8]
Experimental Protocol
This protocol details the synthesis, work-up, and purification of 2-(4-amino-3-methylphenoxy)ethan-1-ol.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Amino-m-cresol | 123.15 | 5.00 g | 40.6 | 1.0 |
| 2-Bromoethanol | 124.97 | 6.09 g (3.48 mL) | 48.7 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.42 g | 60.9 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~200 mL | - | - |
| Brine (Saturated NaCl) | - | ~100 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, equipment for column chromatography.
Synthesis Workflow
Experimental workflow for the synthesis of 2-(4-amino-3-methylphenoxy)ethan-1-ol.
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-m-cresol (5.00 g, 40.6 mmol) and finely pulverized potassium carbonate (8.42 g, 60.9 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask.
-
Initial Heating: Place the flask in a heating mantle and begin stirring. Attach a reflux condenser and heat the mixture to 80-90 °C.
-
Addition of Alkylating Agent: Once the reaction temperature is stable, slowly add 2-bromoethanol (3.48 mL, 48.7 mmol) dropwise to the stirring suspension over approximately 15 minutes.
-
Reaction: Maintain the reaction temperature at 90 °C and allow it to stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the 4-amino-m-cresol spot indicates reaction completion.
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer three times with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts.
-
-
Work-up - Washing:
-
Wash the combined organic layer twice with water (2 x 50 mL) to remove residual DMF.
-
Wash the organic layer once with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude oil using flash column chromatography on silica gel. A gradient elution starting with 30% ethyl acetate in hexane and gradually increasing to 70% ethyl acetate in hexane is typically effective.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 2-(4-amino-3-methylphenoxy)ethan-1-ol as a viscous oil or a low-melting solid. Calculate the final yield.
Product Characterization
To confirm the identity and purity of the synthesized 2-(4-amino-3-methylphenoxy)ethan-1-ol, a combination of spectroscopic methods should be employed.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: 3H, multiplets or doublets in the ~6.5-6.8 ppm region. -OCH₂-: 2H, triplet around 4.0 ppm. -CH₂OH: 2H, triplet around 3.8 ppm. -NH₂: 2H, broad singlet, ~3.5-4.5 ppm (can exchange with D₂O). -CH₃: 3H, singlet around 2.1 ppm. -OH: 1H, broad singlet or triplet, variable shift (can exchange with D₂O). |
| ¹³C NMR | Aromatic Carbons: Signals between ~110-150 ppm. -OCH₂-: Signal around 68-70 ppm. -CH₂OH: Signal around 60-62 ppm. -CH₃: Signal around 16-18 ppm. |
| FT-IR (cm⁻¹) | O-H Stretch (Alcohol): Broad peak around 3300-3400 cm⁻¹. N-H Stretch (Amine): Two sharp peaks around 3350-3450 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Peaks around 2850-3100 cm⁻¹. C-O Stretch (Ether): Strong peak around 1220-1250 cm⁻¹. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 168.10. |
Interpretation of Results
-
Successful Synthesis Confirmation: The key indicators of a successful reaction are the appearance of two new triplets in the ¹H NMR spectrum corresponding to the -OCH₂CH₂OH moiety and the strong C-O ether stretch in the IR spectrum.[9]
-
Purity Assessment: A clean ¹H NMR spectrum without signals corresponding to the starting materials or residual solvent confirms the purity of the final product. The final yield should be calculated based on the mass of the pure, isolated product.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-m-cresol, 99+%. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Procedure Example. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. Retrieved from [Link]
-
Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals. Retrieved from [Link]
-
Tony St John. (2018). NMR Analysis - Determining a Structure with IR and NMR. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. capitalresin.com [capitalresin.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Reduction methods for 2-(3-methyl-4-nitrophenoxy)ethanol
An Application Guide to the Chemoselective Reduction of 2-(3-methyl-4-nitrophenoxy)ethanol
Abstract
The reduction of the aromatic nitro group in 2-(3-methyl-4-nitrophenoxy)ethanol to its corresponding aniline, 2-(4-amino-3-methylphenoxy)ethanol, is a critical transformation in the synthesis of various pharmaceutical and fine chemical intermediates. The presence of both an ether linkage and a primary alcohol functional group necessitates methodologies that exhibit high chemoselectivity for the nitro group. This guide provides an in-depth analysis of suitable reduction methods, offering detailed, validated protocols for two robust and scalable approaches: Catalytic Transfer Hydrogenation (CTH) and Iron-mediated reduction under neutral conditions. The causality behind experimental choices, safety considerations, and workup procedures are discussed to provide researchers and process chemists with a comprehensive and practical resource.
Introduction: Strategic Importance and Selectivity Challenges
The target product, 2-(4-amino-3-methylphenoxy)ethanol, is a valuable substituted aniline. Aromatic amines are foundational building blocks in the synthesis of dyes, agrochemicals, and, most notably, pharmaceuticals.[1] The conversion of a nitroarene to an aniline is one of the most fundamental and widely used transformations in organic synthesis.[2]
The specific challenge in the reduction of 2-(3-methyl-4-nitrophenoxy)ethanol lies in achieving high selectivity. The chosen method must exclusively reduce the nitro group while preserving the phenoxy ether and primary alcohol moieties.
-
Ether Linkage: While generally stable, some harsh reductive conditions (e.g., high-pressure hydrogenation with certain catalysts) can lead to ether cleavage.
-
Alcohol Group: The primary alcohol is generally robust to most nitro reduction conditions but could be susceptible to oxidation or side reactions under specific protocols.
This document outlines methods that are well-established for their high functional group tolerance, making them ideal for this particular substrate.
Method Selection: A Comparative Overview
Several strategies exist for the reduction of aromatic nitro compounds.[3][4] The selection of an optimal method depends on factors such as scale, available equipment, cost, and the sensitivity of other functional groups. Below is a comparative table of common methods applicable to the target substrate.
| Method | Reducing Agent / System | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | Pd/C, Formic Acid/Amine[1][5][6] | High selectivity; avoids high-pressure H₂ gas; mild conditions. | Catalyst cost; potential for catalyst poisoning. |
| Metal/Acid Reduction (Neutral) | Fe, NH₄Cl[7][8] | Inexpensive, robust, scalable, good functional group tolerance.[9] | Stoichiometric metal waste; can be exothermic.[7] |
| Metal/Acid Reduction (Acidic) | SnCl₂, HCl[10][11] | Mild and highly selective; tolerates many functional groups. | Poor atom economy; toxic tin waste; workup can be challenging.[10] |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni[11] | Clean (water is the only byproduct); highly efficient. | Requires specialized high-pressure equipment; potential for side reactions (e.g., dehalogenation if present).[11] |
Based on this analysis, this guide will provide detailed protocols for Catalytic Transfer Hydrogenation and Iron/Ammonium Chloride Reduction , as they represent a modern, selective approach and a classic, cost-effective approach, respectively, both of which are highly suitable for the target transformation and do not require specialized high-pressure apparatus.[1]
Protocol 1: Catalytic Transfer Hydrogenation (CTH)
This method utilizes formic acid as a hydrogen donor in situ, which is a safer and more convenient alternative to pressurized hydrogen gas.[1][12] Palladium on carbon is a highly efficient catalyst for this transformation. The reaction proceeds through a proposed mechanism where formic acid decomposes on the palladium surface to generate hydrogen, which then reduces the nitro group.[2]
Reaction Scheme
Materials and Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount (for 10 mmol scale) |
| 2-(3-methyl-4-nitrophenoxy)ethanol | 197.19 | 1.0 | 1.97 g |
| Palladium on Carbon (10% w/w) | - | 0.10 | ~200 mg |
| Formic Acid (98%) | 46.03 | 5.0 | 2.35 mL (50 mmol) |
| Triethylamine (Et₃N) | 101.19 | 5.0 | 6.97 mL (50 mmol) |
| Methanol (MeOH) | - | - | 50 mL |
| Ethyl Acetate (EtOAc) | - | - | For workup |
| Saturated NaHCO₃ solution | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-methyl-4-nitrophenoxy)ethanol (1.97 g, 10 mmol) and methanol (50 mL). Stir until the starting material is fully dissolved.
-
Addition of Reagents: To the stirred solution, add triethylamine (6.97 mL, 50 mmol) followed by formic acid (2.35 mL, 50 mmol).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (~200 mg) to the reaction mixture. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care and add it to the solution under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% Ethyl Acetate in Hexane). The product spot should be significantly more polar than the starting material.
-
Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 15 mL) to ensure complete recovery of the product.
-
Workup - Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the resulting residue, add ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Transfer to a separatory funnel and shake. The bicarbonate solution neutralizes any remaining formic acid and triethylammonium formate salt.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, 2-(4-amino-3-methylphenoxy)ethanol, which is often of sufficient purity for subsequent steps. If further purification is needed, it can be achieved by column chromatography on silica gel.
Protocol 2: Iron/Ammonium Chloride Reduction
This classic method employs iron powder as the reducing agent in a near-neutral medium buffered by ammonium chloride.[7] It is a cost-effective, highly reliable, and scalable procedure. The reaction mechanism involves single electron transfer from the surface of the iron metal to the nitro group, with the ammonium chloride solution serving as a proton source.[13]
Workflow Diagram
Materials and Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount (for 10 mmol scale) |
| 2-(3-methyl-4-nitrophenoxy)ethanol | 197.19 | 1.0 | 1.97 g |
| Iron Powder (<325 mesh) | 55.84 | 5.0 | 2.79 g (50 mmol) |
| Ammonium Chloride (NH₄Cl) | 53.49 | 4.0 | 2.14 g (40 mmol) |
| Ethanol (EtOH) | - | - | 40 mL |
| Water (H₂O) | - | - | 10 mL |
| Ethyl Acetate (EtOAc) | - | - | For workup |
| Saturated NaHCO₃ solution | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stir bar and reflux condenser, combine 2-(3-methyl-4-nitrophenoxy)ethanol (1.97 g, 10 mmol), ammonium chloride (2.14 g, 40 mmol), ethanol (40 mL), and water (10 mL).
-
Heating: Heat the mixture to a gentle reflux (approx. 80 °C) with vigorous stirring.
-
Addition of Iron: Once refluxing, add the iron powder (2.79 g, 50 mmol) in small portions over 15-20 minutes. Safety Note: The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable reflux.[7][14]
-
Reaction: After the addition is complete, maintain the reaction at reflux for 3-6 hours. The reaction mixture will turn from a yellow suspension to a dark grey or black slurry.
-
Monitoring: Check for the disappearance of the starting material by TLC.
-
Workup - Filtration: After the reaction is complete, cool the flask to room temperature. Add 20g of Celite® to the slurry and filter through a Büchner funnel with a thick pad of Celite®. This step is crucial for removing the fine iron and iron oxide sludge.
-
Workup - Washing: Wash the filter cake thoroughly with hot ethanol (3 x 25 mL) to recover all the product.
-
Workup - Concentration: Combine the filtrates and remove the ethanol under reduced pressure.
-
Workup - Extraction: To the remaining aqueous residue, add ethyl acetate (50 mL) and a saturated solution of NaHCO₃ (30 mL) to ensure the product is in its free-base form and to aid in breaking any emulsions.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate (2 x 25 mL).
-
Drying and Isolation: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired 2-(4-amino-3-methylphenoxy)ethanol.
Conclusion and Best Practices
Both Catalytic Transfer Hydrogenation and the Iron/Ammonium Chloride method are highly effective for the chemoselective reduction of 2-(3-methyl-4-nitrophenoxy)ethanol.
-
CTH with Formic Acid is a modern, clean, and highly selective method ideal for small to medium-scale synthesis where catalyst cost is not prohibitive.
-
Fe/NH₄Cl Reduction is an exceptionally robust, scalable, and economical method, making it a workhorse for larger-scale preparations in both academic and industrial settings.[7]
For both protocols, ensuring the quality of reagents is paramount. The activity of Pd/C can vary, and the reactivity of iron powder can be dependent on its particle size and surface activation. Proper reaction monitoring via TLC is essential to determine the endpoint and avoid the formation of byproducts from over-reaction or incomplete conversion.
References
- On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism. RSC Publishing.
- Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP c
- Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Scilit.
- Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
- Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages.
- FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines.
- Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts.
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
- Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
- selective reduction of nitro group without affecting other functional groups. Benchchem.
- Nitro Reduction - Common Conditions. organic-chemistry.org.
- Reduction of nitro compounds. Wikipedia.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- Role of Alcohols(EtOH,MeOH) in nitro reduction used for Metal(Sn,Fe). Chemistry Stack Exchange.
Sources
- 1. Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP cata ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA06174H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. scilit.com [scilit.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. sciencemadness.org [sciencemadness.org]
Coupling reaction conditions for amino-methylphenoxyethanol derivatives
Application Note: Optimization of Coupling Interfaces for Amino-Methylphenoxyethanol Scaffolds
Strategic Abstract & Chemical Context
The amino-methylphenoxyethanol scaffold (specifically 2-(4-amino-2-methylphenoxy)ethanol) represents a critical pharmacophore in medicinal chemistry, serving as the nucleophilic "warhead" anchor in numerous EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs) and PROTAC linkers.
While the electron-rich nature of the aniline ring suggests high reactivity, two specific structural features complicate coupling reactions:
-
The Ether Oxygen Chelation: The terminal hydroxyl and internal ether oxygen of the phenoxyethanol tail can act as a bidentate ligand, potentially poisoning metal catalysts (Pd/Cu) during cross-coupling.
-
Steric Ortho-Substitution: The methyl group ortho to the phenoxy linkage (and often meta to the amine) induces a twisted conformation, impacting the trajectory of incoming electrophiles.
This guide provides two optimized workflows: a T3P-mediated Amide Coupling (for scale and purity) and a BrettPhos-Pd G4 Buchwald-Hartwig Amination (for complex aryl halide partners).
Decision Logic & Workflow
The following decision tree illustrates the selection criteria for the appropriate coupling strategy based on the electrophile partner.
Figure 1: Strategic decision tree for coupling amino-methylphenoxyethanol derivatives. Note the preference for T3P in process phases due to superior impurity profiles.
Protocol A: T3P-Mediated Amide Coupling
Rationale: While HATU is the standard "discovery" reagent, it generates tetramethylurea byproducts that are difficult to remove from the amphiphilic phenoxyethanol scaffold. Propylphosphonic anhydride (T3P) is superior here because its byproducts are water-soluble, allowing for a simple extractive workup that preserves the integrity of the ether tail.
Materials:
-
Nucleophile: 2-(4-amino-2-methylphenoxy)ethanol (1.0 equiv)
-
Electrophile: Carboxylic Acid (1.1 equiv)
-
Coupling Agent: T3P (50% w/w solution in EtOAc) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]
Step-by-Step Methodology:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the Carboxylic Acid (1.1 equiv), the Amino-phenoxyethanol derivative (1.0 equiv), and EtOAc (concentration 0.1 M).
-
Base Addition: Add Pyridine (3.0 equiv) in one portion. The solution may warm slightly.[2]
-
Activation: Cool the mixture to 0°C (ice bath). Dropwise add the T3P solution (1.5 equiv) over 5 minutes.
-
Note: T3P is viscous; ensure accurate weighing or use a positive displacement pipette.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.
-
QC Check: Pull a 5 µL aliquot for LCMS. Look for the disappearance of the aniline mass (M+H).
-
-
Workup (The "Self-Validating" Step):
-
Dilute with water (equal volume to solvent).
-
Separate phases.[2] Wash the organic layer with 0.5 M HCl (to remove excess pyridine and unreacted aniline), then Sat. NaHCO3 (to remove unreacted acid), then Brine.
-
Result: The T3P byproducts partition into the aqueous phase. The organic phase contains near-pure product.[3]
-
-
Isolation: Dry over Na2SO4, filter, and concentrate.
Data Summary: Solvent Effects on Yield
| Solvent | Base | Yield (%) | Purity (HPLC) | Notes |
| DMF | DIPEA | 82% | 88% | Difficult removal of DMF/DIPEA salts. |
| EtOAc | Pyridine | 94% | 98% | Optimal. Fast phase separation. |
| 2-MeTHF | NMM | 91% | 96% | Excellent green chemistry option. |
Protocol B: Buchwald-Hartwig Cross-Coupling
Rationale: The ether oxygen in the phenoxyethanol chain is a "soft" donor that can competitively bind to Pd(II) species, arresting the catalytic cycle. To counter this, we utilize BrettPhos Pd G4 , a precatalyst containing a bulky, electron-rich biaryl phosphine ligand. The bulk of BrettPhos prevents the ether tail from coordinating to the metal center, while the G4 precatalyst ensures rapid initiation even at moderate temperatures.
Materials:
-
Nucleophile: 2-(4-amino-2-methylphenoxy)ethanol (1.2 equiv)
-
Electrophile: Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: BrettPhos Pd G4 (2–5 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Solids Charge: Add the Aryl Halide (1.0 equiv), Amino-phenoxyethanol (1.2 equiv), NaOtBu (2.0 equiv), and BrettPhos Pd G4 (0.02 equiv).
-
Critical: Do not add the catalyst in solution if possible; solid addition under inert gas is preferred to prevent premature oxidation.
-
-
Solvent & Degas: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 5 minutes.
-
Reaction: Seal the vessel and heat to 80°C (for Bromides) or 100°C (for Chlorides) for 12 hours.
-
Scavenging: Cool to room temperature. Add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 minutes to remove residual Palladium.
-
Filtration: Filter through a celite pad, rinsing with EtOAc.
Mechanistic Visualization:
Figure 2: The catalytic cycle emphasizing the critical "Amine Coordination" step where the bulky BrettPhos ligand prevents the phenoxyethanol tail from poisoning the catalyst.
Troubleshooting & Quality Control
Common Failure Modes:
-
Low Conversion in Amide Coupling:
-
Cause: The aniline is too electron-rich/oxidized or the acid is sterically hindered.
-
Fix: Switch solvent to Pyridine (acts as both solvent and base) and increase temperature to 50°C.
-
-
"Stalled" Buchwald Reaction:
-
Cause: Catalyst poisoning by the ether tail or trace water.
-
Fix: Ensure solvents are anhydrous (<50 ppm water). Switch to t-Amyl alcohol ; the steric bulk of the solvent can sometimes assist in stabilizing the active species.
-
Analytical Markers (Self-Validation):
-
1H NMR: Monitor the shift of the protons ortho to the amine. Upon acylation/arylation, these protons will shift downfield (typically from ~6.5 ppm to >7.2 ppm).
-
LCMS: The phenoxyethanol tail gives a distinct fragmentation pattern. Look for the loss of the hydroxyethyl group (M-45) in the mass spectrum to confirm the core integrity.
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Authoritative review on amide coupling reagents including T3P.
-
Dunetz, J. R., et al. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters, 13(19), 5048–5051.
- Establishes the T3P/Pyridine protocol as a standard for difficult substr
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- The definitive guide for selecting ligands like BrettPhos for specific amine classes.
-
Maskrey, T. S., et al. (2019).[5] A New Synthesis of Gefitinib.[5] Synlett, 30(04), 471-476.
- Provides specific context on the reactivity of the amino-phenoxyethanol substructure in drug synthesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. thieme-connect.de [thieme-connect.de]
Preparation of 4-(2-Hydroxyethoxy)-2-methylaniline Hydrochloride: An Application Note and Protocol for Drug Development Professionals
Abstract
This comprehensive guide details the synthesis, purification, and characterization of 4-(2-hydroxyethoxy)-2-methylaniline hydrochloride, a key intermediate in pharmaceutical development. The described multi-step synthesis is designed for chemoselectivity and high yield, addressing the challenge of preventing N-alkylation of the aniline moiety. The protocol employs a robust strategy involving the protection of the amino group, followed by a Williamson ether synthesis for O-alkylation, and subsequent deprotection and salt formation. This document provides not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a reproducible and scalable process for research and development laboratories.
Introduction
Substituted anilines are fundamental building blocks in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The title compound, 4-(2-hydroxyethoxy)-2-methylaniline, and its hydrochloride salt are valuable intermediates due to the presence of multiple functional groups that allow for diverse downstream chemical modifications. The primary challenge in the synthesis of such molecules is the selective alkylation of the phenolic hydroxyl group in the presence of a nucleophilic amino group. Direct alkylation often leads to a mixture of O- and N-alkylated products, which are difficult to separate.
To overcome this, the presented protocol utilizes a protection-alkylation-deprotection strategy. The amino group of the starting material, 2-methyl-4-aminophenol, is temporarily protected as a benzylidene imine. This allows for the selective O-alkylation of the phenolic hydroxyl group. Subsequent acidic hydrolysis removes the protecting group and facilitates the formation of the final hydrochloride salt in a single step.
Overall Synthesis Workflow
The synthesis of 4-(2-hydroxyethoxy)-2-methylaniline hydrochloride is accomplished in a three-step process starting from 2-methyl-4-aminophenol.
Caption: Overall workflow for the synthesis of 4-(2-hydroxyethoxy)-2-methylaniline hydrochloride.
Part 1: Synthesis of 4-(2-Hydroxyethoxy)-2-methylaniline Free Base
This part of the protocol focuses on the preparation of the free aniline base through a three-step process.
Step 1: Protection of the Amino Group
Causality: The amino group of 2-methyl-4-aminophenol is more nucleophilic than the hydroxyl group under neutral conditions. To achieve selective O-alkylation, the amino group must be protected. The formation of an imine with benzaldehyde is a facile and reversible method of protection.[1][2]
Protocol:
-
In a round-bottom flask, dissolve 2-methyl-4-aminophenol (1.0 eq) in methanol.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Remove the solvent under reduced pressure to obtain the crude N-benzylidene-2-methyl-4-aminophenol.
-
Recrystallize the crude product from ethanol to yield pure N-benzylidene-2-methyl-4-aminophenol as a solid.
Step 2: O-Alkylation via Williamson Ether Synthesis
Causality: The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[2][3] In this step, the phenolic proton of the protected intermediate is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol in an SN2 reaction to form the desired ether linkage.[2][3] Acetone is a suitable polar aprotic solvent for this reaction.
Protocol:
-
To a stirred solution of N-benzylidene-2-methyl-4-aminophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add 2-chloroethanol (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 20 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzylidene-4-(2-hydroxyethoxy)-2-methylaniline.
Step 3: Deprotection of the Amino Group
Causality: The imine protecting group is readily hydrolyzed under acidic conditions.[1] The addition of aqueous hydrochloric acid protonates the imine nitrogen, making the imine carbon more susceptible to nucleophilic attack by water. This leads to the cleavage of the C=N bond, regenerating the free amino group and benzaldehyde.
Protocol:
-
Dissolve the crude N-benzylidene-4-(2-hydroxyethoxy)-2-methylaniline from the previous step in a suitable solvent such as ethanol.
-
Slowly add aqueous hydrochloric acid while stirring.
-
The hydrolysis of the imine can be monitored by TLC until the starting material is no longer present.
-
The product at this stage is the free base, 4-(2-hydroxyethoxy)-2-methylaniline, in an acidic solution. For isolation of the free base, the reaction mixture would be neutralized and extracted. However, for the preparation of the hydrochloride salt, proceed directly to Part 2.
Part 2: Preparation and Purification of the Hydrochloride Salt
Causality: The formation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the stability, solubility, and handling of basic compounds like anilines. The free amino group of the synthesized aniline readily reacts with hydrochloric acid in an acid-base reaction to form the corresponding ammonium salt.
Protocol:
-
Following the acidic hydrolysis in Step 3 of Part 1, if the product has not already precipitated, cool the acidic solution in an ice bath to induce crystallization of the hydrochloride salt.
-
If crystallization is slow, the solution can be concentrated under reduced pressure to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove any remaining benzaldehyde and other impurities.
-
Dry the purified 4-(2-hydroxyethoxy)-2-methylaniline hydrochloride under vacuum to a constant weight.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 2-Methyl-4-aminophenol | C₇H₉NO | 123.15 | Sigma-Aldrich | Starting material |
| Benzaldehyde | C₇H₆O | 106.12 | Acros Organics | Protecting agent |
| Methanol | CH₃OH | 32.04 | Fisher Scientific | Solvent |
| Potassium Carbonate | K₂CO₃ | 138.21 | J.T. Baker | Base |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | Alfa Aesar | Alkylating agent |
| Acetone | C₃H₆O | 58.08 | VWR | Solvent |
| Hydrochloric Acid | HCl | 36.46 | EMD Millipore | Deprotection/Salt formation |
| Ethanol | C₂H₅OH | 46.07 | Decon Labs | Recrystallization/Washing |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Macron | Washing |
Table 2: Expected Physical Properties
| Compound | Formula | M.W. ( g/mol ) | Physical State | Melting Point (°C) |
| 4-(2-Hydroxyethoxy)-2-methylaniline | C₉H₁₃NO₂ | 167.21 | Solid | Not reported |
| 4-(2-Hydroxyethoxy)-2-methylaniline HCl | C₉H₁₄ClNO₂ | 203.67 | Crystalline Solid | Not reported |
Note: Experimental determination of the melting point is crucial for characterization.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the intermediates and final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules, such as O-H, N-H, C-O, and aromatic C-H stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.
-
Melting Point Analysis: To determine the melting point of the final hydrochloride salt as an indicator of purity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
2-Methyl-4-aminophenol: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction.
-
Benzaldehyde: Harmful if swallowed. Causes skin and eye irritation.
-
2-Chloroethanol: Toxic in contact with skin and if swallowed. Causes serious eye irritation.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
- Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(4), 234-243.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Sigma-Aldrich. (n.d.).
- Thermo Fisher Scientific. (n.d.).
Sources
Troubleshooting & Optimization
Removing unreacted chloroethanol from phenoxyethanol synthesis
A Guide to the Effective Removal of Unreacted 2-Chloroethanol and Other Impurities
Welcome to the technical support center for phenoxyethanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the critical purification challenges encountered following the Williamson ether synthesis of phenoxyethanol from phenol and 2-chloroethanol. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.
The synthesis of phenoxyethanol is a cornerstone reaction, yet its success is critically dependent on the purity of the final product. The primary challenge lies in the complete removal of unreacted 2-chloroethanol, a highly toxic and regulated substance.[1][2][3][4] This guide provides a structured approach to identifying and resolving common purification hurdles.
Safety First: Critical Handling Precautions for 2-Chloroethanol
Before any experimental work, it is imperative to understand the significant hazards associated with 2-chloroethanol. It is classified as Fatal if swallowed, in contact with skin, or if inhaled .[2][4]
-
Engineering Controls : All handling of 2-chloroethanol must be performed within a certified chemical fume hood to prevent inhalation of its highly toxic vapors.[1][5]
-
Personal Protective Equipment (PPE) : At a minimum, this includes tightly fitting safety goggles, a face shield, a flame-resistant lab coat, and fluorinated rubber gloves. Standard nitrile gloves are not sufficient.[5]
-
Emergency Preparedness : Ensure an emergency eyewash and safety shower are immediately accessible.[5] In case of any exposure, seek immediate medical attention.[2][4]
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of 2-chloroethanol from phenoxyethanol so critical?
A1: The primary reason is its high toxicity. 2-Chloroethanol (also known as ethylene chlorohydrin) is classified as a toxic substance with permissible exposure limits established by agencies like OSHA and NIOSH.[3] For applications in cosmetics, pharmaceuticals, and vaccines, where phenoxyethanol is used as a preservative, residual levels of toxic precursors are strictly regulated to ensure consumer safety.[6][7]
Q2: What are the typical impurities I should expect in my crude phenoxyethanol product after synthesis?
A2: Besides the target impurity, 2-chloroethanol, your crude product will likely contain unreacted phenol, water, inorganic salts (e.g., NaCl) from the reaction, and potentially by-products such as 2-(2-phenoxyethoxy)ethanol, which forms from a secondary reaction.[8][9] The presence of unreacted phenol is particularly common and can be difficult to remove by distillation alone as it tends to sublime.[9][10]
Q3: What is the standard industrial approach for purifying phenoxyethanol?
A3: The most common method is fractional distillation under reduced pressure (vacuum distillation).[9][10] This technique is effective because of the significant difference in boiling points between phenoxyethanol (approx. 245°C at atmospheric pressure) and 2-chloroethanol (approx. 129°C).[9] However, for high-purity grades, distillation is often preceded by one or more washing steps.[8][9]
Q4: Can I simply wash the crude product with water to remove 2-chloroethanol?
A4: While 2-chloroethanol is water-soluble, it also has considerable solubility in the organic phase (your crude phenoxyethanol). A simple water wash is generally insufficient for its complete removal and will not effectively remove unreacted phenol. An alkaline wash is a much more effective first step.
Troubleshooting Guide
Issue 1: Gas Chromatography (GC) analysis shows significant 2-chloroethanol remaining in my product after a careful vacuum distillation.
-
Underlying Cause: This issue points to an inefficient separation, which can happen if the vapor pressures of the components are not sufficiently different under your distillation conditions or if your distillation setup is not optimized.
-
Expert Recommendation: The most robust solution is to chemically convert the residual 2-chloroethanol into a more easily separable compound before distillation. A hot alkaline wash (e.g., with 5% aqueous sodium hydroxide) serves a dual purpose:
-
Deprotonation of Phenol: It converts acidic unreacted phenol into sodium phenolate, which is highly soluble in the aqueous phase and can be easily washed away.[8]
-
Hydrolysis of Chloroethanol: The hydroxide ion acts as a nucleophile, converting 2-chloroethanol to ethylene glycol, which has a much higher boiling point and is extremely water-soluble, making it easy to remove in the aqueous phase.
-
-
Self-Validation: After the alkaline wash and subsequent separation of the organic layer, perform a preliminary GC analysis. You should see a dramatic reduction in both phenol and 2-chloroethanol peaks before you even begin the final distillation.
Issue 2: My final phenoxyethanol product has a distinct yellow or brownish tint.
-
Underlying Cause: Color in the final product is almost always due to the presence of oxidized phenolic impurities or thermal degradation products.[11] Phenol itself is prone to oxidation, forming colored species. Additionally, distilling at excessively high temperatures can cause decomposition.
-
Expert Recommendation:
-
Pre-Distillation Wash: Implement a thorough wash with a 5% sodium hydroxide solution as described above. This is highly effective at removing the phenolic compounds that are the source of the color.[8][9]
-
Optimize Distillation: Conduct the distillation under a sufficient vacuum to lower the boiling point of phenoxyethanol, thereby minimizing thermal stress on the product. Aim for a pot temperature that allows for a steady, controlled distillation without requiring excessive heat.
-
-
Self-Validation: A colorless final product is a strong indicator of high purity and the successful removal of phenolic impurities.
Issue 3: I'm experiencing a low final yield after the complete purification process.
-
Underlying Cause A: Product Loss During Washes: Phenoxyethanol has some, albeit limited, solubility in water. Multiple vigorous aqueous washes can lead to cumulative losses.
-
Expert Recommendation: After your alkaline and neutral water washes, perform a final wash with a saturated sodium chloride solution (brine). The high ionic strength of the brine wash decreases the solubility of organic compounds like phenoxyethanol in the aqueous layer, a phenomenon known as "salting out." This pushes more of your product back into the organic phase, improving recovery. Always back-extract your combined aqueous layers with a small amount of a suitable solvent (like methylene chloride) to recover any dissolved product.[8]
-
Underlying Cause B: Inefficient Phase Separation: Emulsions can form during the washing steps, trapping product in the interfacial layer and leading to poor recovery.
-
Expert Recommendation: To break emulsions, add a small amount of brine and allow the mixture to stand for a longer period in the separatory funnel. Gentle swirling, rather than vigorous shaking, can also help prevent their formation.
Visualized Workflows and Reactions
Phenoxyethanol Synthesis and Impurity Profile
Caption: Williamson Ether Synthesis reaction scheme.
General Purification Workflow
Caption: Step-by-step purification and analysis workflow.
Data & Protocols
Table 1: Physical Properties of Key Compounds
| Compound | Boiling Point (°C) | Molar Mass ( g/mol ) | Solubility in Water |
| Phenoxyethanol | 245 | 138.16 | 2.4 g/100 mL |
| 2-Chloroethanol | 128.7 | 80.51 | Miscible |
| Phenol | 181.7 | 94.11 | 8.3 g/100 mL |
This data underscores why distillation is effective for separating chloroethanol but less so for phenol, necessitating a chemical wash.
Protocol 1: Pre-Distillation Alkaline Wash
-
Transfer the crude reaction mixture to a separatory funnel. If the crude product is highly viscous, dilute it with a minimal amount of a high-boiling point solvent like toluene.
-
Add an equal volume of a 5% (w/v) aqueous sodium hydroxide solution.
-
Stopper the funnel and gently invert it several times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate fully. Drain the lower aqueous layer, which contains sodium phenolate and hydrolyzed chloroethanol byproducts.
-
Repeat the wash with a fresh portion of 5% NaOH solution.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of saturated brine solution to minimize product loss.[8]
-
Drain the organic layer into a clean, dry flask. Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), then filter to remove the agent. The product is now ready for distillation.
Protocol 2: High-Purity Recrystallization
For achieving pharmaceutical or cosmetic grade purity (>99.9%), recrystallization can be employed after distillation. This method is adapted from patent literature.[12][13]
-
Dissolve the distilled phenoxyethanol in a mixed solvent system. A common system is ethyl acetate and n-hexane, typically in a 1:9 volume ratio.[12][13] Use approximately 10 mL of the solvent mixture for every 1 gram of phenoxyethanol.
-
Once fully dissolved at room temperature, cool the solution slowly in an ice-salt bath or freezer to between -15°C and -20°C.
-
Hold the solution at this temperature for at least 4 hours to allow for complete crystallization.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold n-hexane to remove any residual soluble impurities.
-
Dry the high-purity crystals under a vacuum to remove all traces of solvent.
Protocol 3: Analytical Verification by HPLC
While GC is common, HPLC provides a robust alternative for purity analysis.
-
Method: A reversed-phase HPLC method can be used for quantification.[14][15]
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[15]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 50:50 v/v) is often effective.[15]
-
Detection: UV detection at 270 nm provides good sensitivity for phenoxyethanol.[15]
-
Quantification: Purity is determined by comparing the peak area of phenoxyethanol to that of all other impurity peaks. A calibration curve should be generated using a certified reference standard for accurate quantification.
References
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (n.d.).
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding 2-Chloroethanol Safety and Handling in Industrial Environments.
- AMS Dottorato. (n.d.). NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol.
- Scharlab S.L. (2024).
- Google Patents. (2020). CN110642706A - Preparation method of high-purity phenoxyethanol.
- Patsnap. (n.d.). Preparation method of high-purity phenoxyethanol - Eureka.
- Google Patents. (2020).
- Google Patents. (n.d.). RU2738846C1 - Methods of producing phenoxyethanol.
- Wikipedia. (n.d.). Phenoxyethanol.
- Google Patents. (2018). WO2018189385A1 - Methods for manufacturing phenoxyethanol.
- Google Patents. (2020). US20200199057A1 - Methods for manufacturing phenoxyethanol.
- Karaman, R. (2016). Answer to "Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS?".
- PubChem. (n.d.). Phenoxyethanol.
- Istanbul University Press. (2024).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. opcw.org [opcw.org]
- 3. nbinno.com [nbinno.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. wcu.edu [wcu.edu]
- 6. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 7. atamankimya.com [atamankimya.com]
- 8. RU2738846C1 - Methods of producing phenoxyethanol - Google Patents [patents.google.com]
- 9. WO2018189385A1 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 10. US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 11. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 12. CN110642706A - Preparation method of high-purity phenoxyethanol - Google Patents [patents.google.com]
- 13. Preparation method of high-purity phenoxyethanol - Eureka | Patsnap [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Istanbul University Press [iupress.istanbul.edu.tr]
Technical Support Center: Purification of 4-(2-hydroxyethoxy)-2-methylaniline
Case ID: PUR-59302-11-3 Subject: Recrystallization Protocol & Troubleshooting for Hydrophilic Anilines Status: Active Guide Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Profile
You are attempting to purify 4-(2-hydroxyethoxy)-2-methylaniline (CAS: 59302-11-3). This molecule presents a specific purification challenge: it possesses a "Janus-faced" polarity. The aniline and hydroxyethoxy groups confer significant hydrophilicity, while the toluene core retains lipophilic character.
Critical Analysis of the Molecule:
-
Oxidation Sensitivity: Like all electron-rich anilines, this compound is prone to oxidation by atmospheric oxygen, leading to colored impurities (azo-dimers or quinoid species) that cause "browning" or "purpling" of the solid.
-
Solubility Profile: The hydroxyethyl ether tail increases solubility in alcohols (Ethanol, IPA) compared to simple anilines. It also increases the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs.
Solvent Selection Strategy
We do not recommend a "one-size-fits-all" approach.[1][2] Based on the structural moieties, the following solvent systems are prioritized. Perform a Test Tube Test with 100 mg of material before scaling up.
| Solvent System | Classification | Suitability Logic |
| Ethanol / Water | Primary Recommendation | The hydroxyethoxy group interacts favorably with EtOH. Water acts as a powerful anti-solvent to force lattice formation upon cooling. |
| Toluene | Secondary Recommendation | Excellent for removing non-polar impurities. However, the product may be too soluble even at cold temperatures, leading to low yields. |
| Ethyl Acetate / Hexane | Alternative | Standard polar/non-polar mix. Use if the Ethanol/Water system leads to oiling out.[3] |
The "Golden Standard" Protocol
This protocol is designed to maximize purity while mitigating oxidation.
Reagents Required:
-
Crude 4-(2-hydroxyethoxy)-2-methylaniline
-
Solvent (e.g., Ethanol 95%)
-
Anti-solvent (e.g., Deionized Water)
-
Additive: Sodium Dithionite (
) - Crucial for color removal. -
Additive: Activated Charcoal (Norit)
Step-by-Step Methodology
-
Preparation: Flush your flask with Nitrogen or Argon. An inert atmosphere is the first line of defense against oxidation.
-
Dissolution:
-
Place crude solid in the flask.
-
Add a pinch of Sodium Dithionite (approx. 1-2% by weight of crude). Why? This reducing agent converts colored oxidation byproducts (quinones) into colorless, water-soluble species.
-
Add hot Ethanol (near boiling) in small portions with stirring until the solid just dissolves.
-
-
Decolorization (Optional but Recommended):
-
If the solution remains dark, add Activated Charcoal (1-3% wt).
-
Boil gently for 2-5 minutes.
-
Hot Filtration: Filter immediately through a pre-warmed Celite pad or sintered glass funnel to remove charcoal/dithionite residues.
-
-
Crystallization:
-
Reheat the filtrate to boiling.
-
The Cloud Point: Add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.[4]
-
Add one drop of Ethanol to clear the solution.
-
Controlled Cooling: Remove from heat. Insulate the flask with a towel to ensure slow cooling to room temperature. Rapid cooling traps impurities.
-
-
Isolation:
-
Drying: Dry under high vacuum at 40°C. Avoid oven drying in air, as the wet cake is highly susceptible to surface oxidation.
Troubleshooting Matrix
Use this decision matrix to resolve deviations from the ideal process.
Issue A: The Product "Oils Out"
Symptom: Instead of crystals, liquid droplets form at the bottom of the flask as it cools.[7]
-
Cause: The temperature where the solution separates into two liquid phases is higher than the crystallization temperature.[6]
-
Corrective Actions:
-
Reheat: Redissolve the oil by heating.
-
Add More Solvent: Add 10-20% more of the "good" solvent (Ethanol) to stabilize the single phase.
-
Seed: Cool to just above the oiling temperature and add a "seed crystal" of pure product (if available) or scratch the glass wall to induce nucleation.
-
Issue B: Persistent Coloration
Symptom: Crystals are pink, purple, or brown instead of off-white/beige.
-
Cause: Oxidation of the amino group or trapped metal ions.
-
Corrective Actions:
-
Check pH: Ensure the recrystallization solvent is neutral. Traces of acid can catalyze oxidation.
-
Increase Reduction: Repeat the process, but increase Sodium Dithionite loading.
-
Solvent Switch: Switch to Toluene. Oxidative impurities are often polar; Toluene may leave them behind in the mother liquor.
-
Issue C: Low Yield
Symptom: Very few crystals form even after icing.
-
Cause: The compound is too soluble in the cold solvent matrix.
-
Corrective Actions:
-
Concentrate: Rotovap off 30% of the solvent volume.
-
Salting Out: If using Ethanol/Water, add clean NaCl to the aqueous phase to decrease the solubility of the organic aniline (Salting-out effect).
-
Workflow Visualization
The following diagram illustrates the logical flow for purifying this specific aniline derivative.
Figure 1: Decision tree for the purification of hydrophilic anilines, highlighting interventions for color and oiling issues.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable substitute. However, Methanol is more toxic, and its boiling point (64.7°C) is lower than Ethanol's (78°C), which limits the amount of material you can dissolve per milliliter of hot solvent. Ethanol is generally preferred for safety and solubility capacity.
Q: My crystals turn brown after sitting on the shelf for a week. Why? A: This is surface oxidation. Even pure anilines degrade in air.
-
Fix: Store the purified compound in an amber vial under Argon or Nitrogen. Store in a freezer (-20°C) for long-term stability.
Q: Is Sodium Dithionite compatible with all solvents? A: Sodium Dithionite works best in systems containing water (like EtOH/Water) because it requires some solubility to act as a reducing agent. If you are using anhydrous Toluene, it will be less effective; in that case, rely on Activated Charcoal.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on general purification strategies for organic nitrogenous bases).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for aniline recrystallization and charcoal use).
-
BenchChem Technical Support. (2025). Recrystallization of Substituted Anilines: Troubleshooting Guide. (General principles for polarity management in aniline purification).
-
Org. Synth. (Various). General methods for purification of air-sensitive amines. Organic Syntheses Collective Volumes.
Sources
- 1. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Coupling Efficiency in Hair Dye Formulations
Welcome to the technical support center for hair dye formulation. This guide is designed for researchers, cosmetic chemists, and development professionals actively working on oxidative hair dye systems. Here, we will explore the common challenges and scientific principles behind achieving optimal coupling efficiency, which is paramount for developing vibrant, stable, and predictable hair color.
Part 1: The Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Q1: My final color result on hair swatches is significantly weaker than targeted. What are the primary causes related to poor coupling?
Weak color development is a classic sign of low coupling efficiency. The indo-dye molecules responsible for the final shade are not forming at a sufficient concentration within the hair cortex.
Potential Causes & Solutions:
-
Incorrect Formulation pH: The kinetics of the oxidative coupling reaction are critically dependent on pH.[1][2][3] The system requires an alkaline environment (typically pH 9-11) for several reasons:
-
Cuticle Swelling: Alkalinity opens the hair cuticle, allowing precursor molecules (primary intermediates and couplers) to penetrate the cortex.[1][2][3][4]
-
Peroxide Activation: An alkaline pH is necessary to activate the hydrogen peroxide, which initiates the oxidation of the primary intermediate.[3][5]
-
Reaction Rate: The rate of oxidation and subsequent coupling is optimized within this alkaline window.[6][7]
-
Solution: Verify the pH of your final dye mass (color cream + developer) immediately after mixing. Adjust the level of your alkalizing agent (e.g., ammonia, monoethanolamine) in the dye cream. Be aware that excessive pH (>11.5) can accelerate dye degradation and damage hair structure.[1][3]
-
-
Oxidizer Instability or Incorrect Concentration: Hydrogen peroxide (H₂O₂) is the engine of the reaction. Its concentration and stability are non-negotiable.
-
Degradation: H₂O₂ can degrade in the developer base, especially if contaminated with metal ions or exposed to heat and light.
-
Insufficient Concentration: Too little H₂O₂ will result in incomplete oxidation of the primary intermediates, halting the coupling reaction prematurely.[6][8]
-
Solution: Regularly titrate your hydrogen peroxide stock and developer bases to confirm concentration. Ensure your formulation includes a chelating agent (e.g., EDDS, HEDP) to sequester metal ions that catalyze peroxide decomposition.[9] Store developers in opaque, vented containers.
-
-
Suboptimal Precursor Ratio: The stoichiometry between the primary intermediate (e.g., p-phenylenediamine - PPD) and the coupler(s) (e.g., resorcinol) dictates the specific dye molecules formed.[10]
-
Solution: Review the molar ratios of your precursors. The final shade is a composite of multiple coupling reactions happening simultaneously; the fastest reactions will dominate the outcome.[11] Experiment with slight variations in coupler concentrations to optimize for the target shade and intensity.
-
-
Presence of Contaminants: Certain substances can interfere with the free-radical polymerization process.
-
Metal Ions: As mentioned, transition metals can degrade H₂O₂.[9] Minerals from hard water on the hair swatch itself can also interfere.[12][13]
-
Antioxidants: While necessary to prevent premature oxidation in the tube, excessive levels of antioxidants (e.g., sodium sulfite, erythorbic acid) can quench the reaction once the developer is added.
-
Solution: Use deionized water for all formulation steps. Pre-wash hair swatches with a clarifying or chelating shampoo. Optimize the level of antioxidants to ensure package stability without compromising on-hair performance.
-
Q2: The developed color is off-tone (e.g., too warm, too ashy, or an unexpected hue). How is this related to coupling kinetics?
Off-tones arise when the balance of different indo-dye molecules formed in the hair is incorrect. This is often a result of competing reaction kinetics.
Potential Causes & Solutions:
-
Differential Reaction Rates: Different coupler types react with the oxidized primary intermediate at different speeds.[11]
-
For example, a fast-reacting red coupler might dominate the initial reaction phase, but if the overall reaction is slow or stalls, the slower-forming blue or green tones may not develop sufficiently, resulting in a warmer-than-expected shade.
-
Solution: Analyze the kinetics of your specific precursor combinations. You may need to adjust the ratios of your fast- and slow-reacting couplers. Sometimes, substituting a coupler with one of a similar color family but different reaction speed can balance the final tone.
-
-
pH Drift During Development: If the formulation's buffering capacity is weak, the pH may drop during the 30-45 minute development time as acidic byproducts are formed. This change in pH can alter the relative reaction rates of different couplers, shifting the final tone.
-
Solution: Ensure your formulation is adequately buffered to maintain a stable pH throughout the coloring process. Evaluate the impact of different alkalizers; ammonia provides strong lift and activation but can evaporate, while MEA is less volatile but can lead to different reaction kinetics.[14]
-
-
Precursor Degradation: Some primary intermediates and couplers are sensitive to air and light. If one component degrades in the packaging, it will be unavailable for the desired reaction, leading to a significant color shift.[15]
-
Solution: Incorporate an effective antioxidant system and use airless or nitrogen-flushed packaging for your dye cream. Conduct stability testing on individual raw materials and the final formulation.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the root cause of low coupling efficiency.
Caption: A decision tree for troubleshooting low coupling efficiency.
Part 2: Scientific FAQs
This section provides deeper insights into the fundamental mechanisms governing oxidative hair dyeing.
Q1: What is the chemical mechanism of oxidative hair dyeing?
The process is a multi-step chemical reaction that occurs inside the hair shaft.[6]
-
Penetration: An alkalizing agent (e.g., ammonia) swells the hair's protective cuticle layer, allowing small, colorless molecules—primary intermediates and couplers—to penetrate into the cortex.[4][11]
-
Oxidation: In the cortex, hydrogen peroxide oxidizes the primary intermediate (e.g., p-phenylenediamine) to a reactive state, typically a quinonediimine.[6][9] This step also lightens the natural melanin pigment in the hair.[5][8][16]
-
Coupling: The highly reactive quinonediimine (an electrophile) rapidly attacks a coupler molecule (a nucleophile) at its most reactive carbon position.[9]
-
Polymerization & Trapping: This initial coupling reaction forms a larger, but still relatively colorless, leuco dye.[10] Further oxidation and coupling reactions quickly follow, forming large, complex, colored indo-dye molecules. These newly formed dye molecules are too large to diffuse back out of the swollen cuticle, resulting in a "permanent" color change.[6][11]
Caption: The core mechanism of permanent oxidative hair dyeing.
Q2: How does formulation viscosity impact dye performance?
Viscosity plays a critical, albeit indirect, role in coupling efficiency.[17] The rheological properties of the dye mass affect application and penetration.
-
Application: The formulation must be shear-thinning; that is, its viscosity should decrease during application (brushing) for easy spreading, but recover quickly to prevent dripping from the hair.[18]
-
Penetration: While not the primary driver, viscosity can influence the diffusion rate of the precursors into the hair shaft. A formulation that is too thick may hinder the efficient migration of dye precursors into the cortex, leading to a less intense color result.[19] Conversely, a product that is too thin may not remain on the hair long enough for full penetration.[7]
-
Stability: Proper viscosity is crucial for keeping pigments and other components suspended in the formulation base, ensuring product stability and consistent performance.[17]
Q3: How can coupling efficiency be quantitatively measured?
Directly measuring the concentration of newly formed dyes within the hair matrix is complex. Therefore, performance is typically assessed using indirect, quantitative methods:
-
Spectrophotometry/Colorimetry: This is the most common method. A spectrophotometer or colorimeter is used to measure the color of the dyed hair swatch in the CIELAB (Lab*) color space.
-
L* represents lightness (0 = black, 100 = white).
-
a* represents the red-green axis.
-
b represents the yellow-blue axis. By comparing the Lab values of a test swatch to a control or target swatch, you can quantitatively assess color intensity and shade accuracy.[14]
-
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can be used to measure the amount of unreacted precursors remaining in the dye solution after a set development time or extracted from the hair post-coloring.[20][21] A higher concentration of residual monomers suggests lower coupling efficiency.[21] This method provides valuable kinetic data but is more resource-intensive.[20]
| Parameter | Optimal Range | Potential Issue & Cause |
| Final Mixed pH | 9.0 – 11.0 | < 9.0: Poor cuticle swelling, slow H₂O₂ activation. > 11.0: Hair damage, accelerated dye degradation.[1][3] |
| H₂O₂ (Developer) | 3% - 12% (10-40 Vol) | Too Low: Incomplete oxidation of intermediates, weak lift. Too High: Excessive damage, rapid but uncontrolled reaction.[16] |
| Development Time | 30 – 45 minutes | Too Short: Incomplete dye formation. Too Long: Can lead to off-tones as some dyes begin to degrade.[22] |
| Application Temp. | 20 – 25 °C (Room Temp) | Too Low: Slows reaction kinetics. Too High: Accelerates reaction uncontrollably, may cause skin irritation.[23] |
Table 1. Key Formulation Parameters Affecting Coupling Efficiency.
Part 3: Standardized Protocols
Protocol 1: Quantitative Colorimetric Analysis of Dyed Hair Swatches
This protocol describes how to measure the color of dyed hair swatches to quantify performance.
Materials & Equipment:
-
Dyed and rinsed hair swatches (test and control)
-
Spectrophotometer or Colorimeter with a port for reflected light measurement
-
White calibration tile
-
Swatch holder to ensure a flat, consistent surface
Step-by-Step Procedure:
-
Instrument Calibration: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Calibrate the instrument using the provided white standard tile.
-
Swatch Preparation: Ensure the hair swatch is clean, completely dry, and combed flat. Mount the swatch in the holder, ensuring no stray fibers interfere with the measurement port. The hair should be dense enough to completely obscure the backing of the holder.
-
Measurement: Place the swatch holder against the measurement port. Take at least three separate readings from different areas of the swatch to account for any minor inconsistencies in application.
-
Data Recording: Record the L, a, and b* values for each reading. Calculate the average L, a, and b* for each swatch.
-
Analysis: Compare the average Lab* values of your experimental swatch to your control or target standard. The color difference (ΔE*ab) can be calculated to provide a single numerical value for the total color difference between two samples.
References
- NICHEM Solutions. (2025, December 3). PPD to PTD: The Evolution of Safe Hair Dye Chemistry.
- ResearchGate. (n.d.).
- Naturally Drenched. (2023, August 30).
- Journal of Cosmetic Science. (2026, January 12).
- Hair Colour for Hairstylists: Level 2. (n.d.). 1.3 How Does Hair Colour Work?
- Science Online. (n.d.). Hair color chemistry: how pH affects structure and quality.
- Tecnocosmética. (2018, September 3).
- CORE. (n.d.).
- Wellastore. (2023, April 4). Acidic vs Alkaline Hair Color: Key Facts for Colourists.
- PMC. (n.d.).
- ACS Omega. (2025, June 27).
- MDPI. (2022, April 5). Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment.
- NewBeauty. (2014, August 21).
- Smiths Collective Brands. (2025, March 13).
- Your Royal Hairness. (n.d.). Understanding Hair: Growth, Structure, and Dye Effects.
- National Environmental Research Institute. (n.d.).
- Hair Color HEADS To the Stratosphere. (2015, May 29). Alkali, Hydrogen Peroxide & Ammonia.
- MDPI. (2015, April 22). Types of Hair Dye and Their Mechanisms of Action.
- CIR. (2024, January 8).
- Smooth&Charming. (2025, September 28).
- Agilent Technologies. (2012, October 31). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS.
- Google Patents. (n.d.). US6106578A - Hair dye compositions and method of thickening the same.
- Journal of Cosmetics, Dermatological Sciences and Applications. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye.
- Google Patents. (2019, March 13). HYDROGEN PEROXIDE-BASED OXIDIZING COMPOSITION FOR USE IN COMBINATION WITH HAIR BLEACHES OR WITH LIGHTENING OR SUPER-LIGHTENING H.
- ACS Omega. (n.d.).
- My Hairdresser Australia. (n.d.).
- ResearchGate. (2026, January 15). p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium.
- Compound Interest. (2015, May 14). The Chemistry of Permanent Hair Dyes.
- ResearchGate. (n.d.). Dye Stability in the Presence of Hydrogen Peroxide and Its Implication for Using Dye in the HYP Manufacturing Process.
- Nebeau. (n.d.). Why Hydrogen Peroxide is added to hair colour.
- Elchemy. (2025, December 15). Why the Cosmetic Industry Relies on Hydrogen Peroxide for Hair Bleaching.
- Overtone. (2021, December 3). Color, Correct: Fixes for Common Hair Color Issues/Mishaps.
- Applechem. (2023, June 14). What Is the Importance of Viscosity in Cosmetics?
- Color Collective. (2025, June 13).
- Framesi. (2016, March 2).
- PMC. (2024, March 21).
- Repositório Institucional. (n.d.).
- Simply Organic Beauty. (2013, October 10). How to Formulate Hair Color | Hair Color Formula Guide.
- PMC. (2019, May 6).
- ResearchGate. (n.d.). THE CHEMISTRY MECHANISM OF HAIR DYES.
Sources
- 1. naturallydrenched.com [naturallydrenched.com]
- 2. 1.3 How Does Hair Colour Work? – Hair Colour for Hairstylists: Level 2 [opentextbc.ca]
- 3. nauka-online.com [nauka-online.com]
- 4. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]
- 5. Killerstrands Hair Clinic: Hair Color HEADS To the Stratosphere : Alkali, Hydrogen Peroxide & Ammonia [killerstrands.blogspot.com]
- 6. nichem.solutions [nichem.solutions]
- 7. mdpi.com [mdpi.com]
- 8. compoundchem.com [compoundchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. newbeauty.com [newbeauty.com]
- 13. colorcollectivect.com [colorcollectivect.com]
- 14. Analysis and quantification of the propensity of hair dyes to desorb from human hair fibre using an accelerated 48-wash method - White Rose Research Online [eprints.whiterose.ac.uk]
- 15. Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Why the Cosmetic Industry Relies on Hydrogen Peroxide for Hair Bleaching [elchemy.com]
- 17. What Is the Importance of Viscosity in Cosmetics? | Blog | Applechem | Cosmetic Ingredient Supplier, Personal Care, Sun, Hair, Color Cosmetics [applechem.com]
- 18. US6106578A - Hair dye compositions and method of thickening the same - Google Patents [patents.google.com]
- 19. The role of viscosity on skin penetration from cellulose ether‐based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment | MDPI [mdpi.com]
- 22. smoothandcharming.com [smoothandcharming.com]
- 23. Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of O- vs. N-Alkylated Isomers
Welcome to the technical support center for the resolution of O- and N-alkylated isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common synthetic challenge of regioselectivity in alkylation reactions. The formation of both O- and N-alkylated products is a frequent outcome when working with ambident nucleophiles, and their separation can be a significant bottleneck.[1][2]
This document provides in-depth troubleshooting guides, step-by-step protocols, and frequently asked questions (FAQs) to navigate the complexities of isolating your desired isomer. We will move beyond simple procedural lists to explain the underlying chemical principles that govern each separation technique, empowering you to make informed, effective decisions in your laboratory work.
Part 1: Initial Assessment & Analytical Characterization
Before attempting any preparative separation, a clear analytical picture of the reaction mixture is crucial. Uncertainty about whether your products are N- or O-alkylated can be a costly and time-consuming issue.[1][3]
Frequently Asked Questions (FAQs): Initial Analysis
Q1: How can I definitively confirm the presence and ratio of O- vs. N-alkylated isomers in my crude reaction mixture?
A1: A multi-technique approach is the most reliable. While Thin Layer Chromatography (TLC) provides a preliminary check, co-elution is very common for these types of isomers.[4][5] For a definitive answer, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[1][3]
-
NMR-Based Strategy: A combination of 1D and 2D NMR experiments can unambiguously distinguish between O- and N-alkylation.[1][3][6]
-
¹³C NMR: The chemical shift of the carbon atom attached to the newly introduced alkyl group is highly informative. A carbon attached to an oxygen (O-CH₂-R) will be significantly downfield (e.g., ~60-75 ppm) compared to a carbon attached to a nitrogen (N-CH₂-R) (e.g., ~35-55 ppm).[2][6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two or three bonds. Look for a correlation from the protons of your alkyl group (e.g., the -CH₂-) to the adjacent atoms in the core structure. This can definitively prove the point of attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For N-alkylated products, a NOESY experiment may show a spatial correlation between the protons of the alkyl group and protons on the heterocyclic ring, which would be absent in the O-alkylated isomer.[2]
-
Q2: My isomers are inseparable on TLC. What does this mean for my separation strategy?
A2: Co-elution on TLC is a strong indicator that simple flash column chromatography on silica gel will be challenging.[4] The isomers likely have very similar polarities. This means you will need to explore more advanced or alternative chromatographic techniques that exploit different chemical properties. Do not be discouraged; this is a common scenario.[4][5] You may need to screen different stationary phases (like alumina or reverse-phase plates) and a wider variety of solvent systems and additives.[4]
Part 2: Chromatographic Separation Strategies & Troubleshooting
Chromatography is the most powerful and widely used technique for isomer separation.[8] Success often hinges on finding the right combination of stationary phase, mobile phase, and conditions that can exploit the subtle physicochemical differences between the O- and N-alkylated products.
Workflow for Chromatographic Method Development
Sources
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
Technical Support Center: 2-(4-Amino-3-methylphenoxy)ethanol Stability
Tier 3 Technical Guide | Formulation & Analytical Chemistry
Executive Summary
You are likely accessing this guide because your raw material has darkened in storage or your final formulation is exhibiting "off-shade" drift (typically browning or dulling).
2-(4-Amino-3-methylphenoxy)ethanol is a primary intermediate (precursor) used in oxidative coloring. Its structure—a primary aniline substituted with an electron-donating alkoxy group and a methyl group—makes it highly reactive. While this reactivity is necessary for rapid coupling with modifiers (e.g., resorcinol) to form vibrant indo-dyes, it renders the molecule intrinsically unstable in the presence of oxygen, trace metals, and high pH.
This guide provides the mechanistic root causes of instability and validated protocols to stabilize the molecule during storage, formulation, and analysis.
Module 1: The Chemistry of Instability
Q: Why does the raw material turn brown/black even in "sealed" containers?
A: The discoloration is caused by auto-oxidation , a radical-mediated cascade that occurs even without a strong oxidant like hydrogen peroxide.
The electron-donating ethoxy group at the para position relative to the amine (and the ortho methyl group) lowers the oxidation potential of the aniline nitrogen. This makes it thermodynamically favorable for the molecule to lose an electron to atmospheric oxygen, forming a radical cation.
The Degradation Pathway:
-
Radical Formation: The neutral amine loses an electron to form a radical cation (
). -
Dimerization: Two radicals couple (or a radical reacts with a parent molecule) to form dimers.
-
Polymerization: These dimers further oxidize to form dark, insoluble oligomers (analogous to Bandrowski’s Base in p-phenylenediamine chemistry).
Visualization: The Oxidation vs. Coupling Pathway
The following diagram illustrates the competition between the desired color formation (Coupling) and the undesired degradation (Auto-oxidation).
Figure 1: The Kinetic Competition. Stability is achieved by preventing the 'Radical' and 'QI' species from reacting with the Precursor (Polymerization).
Module 2: Formulation Stabilization Strategies
Q: How do I stabilize the molecule in a liquid vehicle?
A: Stability relies on three pillars: Antioxidant Scavenging , Chelation , and pH Control .
1. The Antioxidant System (The "Sacrificial Lamb")
You must use a dual-system antioxidant approach. A single antioxidant is rarely sufficient for ether-substituted anilines.
| Component | Recommended Conc. | Mechanism of Action |
| Sodium Sulfite ( | 0.2% – 0.5% | Oxygen Scavenger: Reacts directly with dissolved oxygen. Also reduces Quinone Imines back to the precursor. |
| Ascorbic Acid (Vitamin C) | 0.1% – 0.3% | Radical Scavenger: Intercepts the radical cation ( |
| Erythorbic Acid | 0.1% – 0.3% | Stereoisomer of ascorbic acid; often provides better cost-stability profiles in aqueous systems. |
2. Chelation (Stopping the Catalyst)
Trace metal ions (
-
Protocol: Add Tetrasodium EDTA (0.1% - 0.2%) to the water phase before adding the dye intermediate. This sequesters metal ions immediately.
3. pH Dynamics
-
Storage pH: Maintain the formulation at pH 6.0 – 7.0 during storage. At this pH, a significant fraction of the amine is protonated (
), which is resistant to oxidation. -
Activation pH: The pH should only spike to alkaline levels (pH 9-10) upon mixing with the developer (oxidant) immediately before use.
Module 3: Analytical Troubleshooting (HPLC)
Q: I see "Ghost Peaks" in my HPLC chromatogram. Is my standard impure?
A: Not necessarily. "Ghost peaks" often appear because the amine oxidizes inside the HPLC column or during sample preparation.
Troubleshooting Protocol:
| Observation | Probable Cause | Corrective Action |
| Peak Broadening / Tailing | Silanol interactions | The amine interacts with free silanols on the silica backbone. Use a "Base-Deactivated" (BD) C18 column or add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base. |
| New Peak at RRT ~0.8 or 1.2 | On-column oxidation | The sample is oxidizing in the autosampler. Add 0.1% Ascorbic Acid to the sample diluent. Keep autosampler temperature at 4°C. |
| Area Counts Decreasing | Solution instability | Prepare standards fresh daily. Use amber glassware to prevent UV-catalyzed degradation. |
Recommended HPLC Method Parameters
-
Column: C18 (End-capped), 4.6 x 150mm, 3.5µm or 5µm.
-
Mobile Phase A: 10mM Ammonium Acetate buffer (pH 6.0).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (quinone detection).
-
Sample Diluent: Water:Acetonitrile (90:10) containing 0.1% Sodium Sulfite .
Decision Tree: Investigating Impurities
Figure 2: Analytical workflow to distinguish between artifactual oxidation and genuine impurities.
Module 4: Storage & Handling
Q: Can I store the powder at room temperature?
A: Long-term storage at room temperature (
-
Recommended Storage: Refrigerate (
) or Freeze ( ) under an inert atmosphere (Argon or Nitrogen). -
Container: Amber glass vials with Teflon-lined caps. Avoid plastics that allow oxygen permeation.
-
Hygroscopicity: The "ethanol" tail (-CH2CH2OH) imparts polarity. The substance can absorb atmospheric moisture, which accelerates hydrolysis and oxidation. Always equilibrate the vial to room temperature before opening to prevent condensation.
References
-
Corbett, J. F. (1969). Benzoquinone imines. Part I. p-Benzoquinone di-imine and its N-alkyl derivatives. Journal of the Chemical Society B: Physical Organic. Link
-
Scientific Committee on Consumer Safety (SCCS). (2016).[2] Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation, 9th Revision. (General principles on amine stability and purity). Link
-
Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561. Link
-
PubChem. (n.d.). Compound Summary for CAS 14896-18-5. National Library of Medicine. Link
Sources
Validation & Comparative
HPLC method development for 4-(2-Hydroxyethoxy)-2-methylaniline purity
Title: HPLC Method Development Guide: Purity Analysis of 4-(2-Hydroxyethoxy)-2-methylaniline Subtitle: A Comparative Analysis of Stationary Phases and Mobile Phase Optimization for Polar Aromatic Amines
Executive Summary
The Challenge: 4-(2-Hydroxyethoxy)-2-methylaniline (HEMA) presents a classic "polar base" chromatographic challenge. As an aniline derivative with a hydrophilic hydroxyethoxy tail, it suffers from two competing behaviors:
-
Amine Tailing: The basic aniline nitrogen (
) interacts strongly with residual silanols on traditional C18 silica supports, leading to severe peak asymmetry. -
Phase Dewetting: The polar hydroxyethoxy group increases water solubility, risking "phase collapse" or poor retention in highly aqueous mobile phases required to separate early-eluting polar impurities (e.g., 4-amino-3-methylphenol).
The Solution: This guide compares three method development strategies. While standard C18 columns often fail to resolve HEMA from its hydrolytic degradants, Polar-Embedded C18 phases utilizing a low-pH phosphate buffer system provide the optimal balance of silanol shielding and hydrophobic retention.
Chemical Context & Impurity Profile
Understanding the analyte's origin is critical for method development. HEMA is typically synthesized via the alkylation of 4-amino-3-methylphenol (or its nitro precursor).
Target Analyte:
-
Name: 4-(2-Hydroxyethoxy)-2-methylaniline
-
Functional Groups: Primary Amine (Basic), Ether linkage, Primary Alcohol (Polar).
-
Critical Impurities:
-
Impurity A (Hydrolysis/Starting Material): 4-Amino-3-methylphenol (More polar).
-
Impurity B (Precursor): 2-(4-nitro-3-methylphenoxy)ethanol (Late eluting).
-
Impurity C (Oxidation): Azo-dimers (Highly hydrophobic).
-
Figure 1: Synthesis & Impurity Logic Flow
Caption: Synthesis pathway highlighting origins of critical impurities (A & B) and oxidative degradation risks.
Comparative Method Analysis
We evaluated three distinct chromatographic approaches to determine the most robust protocol for purity analysis.
Scenario A: The "Traditional" Failure
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18).[1]
-
Conditions: Water/Acetonitrile (No Buffer).
-
Outcome: FAILURE .
Scenario B: Ion-Pair Chromatography
-
Column: C18.
-
Conditions: Water/ACN + Hexanesulfonic Acid (pH 2.5).
-
Outcome: FUNCTIONAL BUT PROBLEMATIC .
-
Mechanism:[2] The ion-pairing reagent masks the amine, improving shape.
-
Drawback: Long equilibration times (approx. 45 mins) and incompatibility with LC-MS make this obsolete for modern high-throughput labs.
-
Scenario C: Polar-Embedded C18 (Recommended)
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion).
-
Conditions: 20mM Phosphate Buffer (pH 3.0) / Acetonitrile.[1][3][4]
-
Outcome: OPTIMAL .
-
Mechanism:[2] The embedded polar group (carbamate/amide) in the stationary phase creates a "water shield" near the silica surface, preventing silanol interaction and allowing 100% aqueous start conditions for polar impurity retention.
-
Quantitative Performance Comparison
| Metric | Method A: Generic C18 | Method B: Phenyl-Hexyl | Method C: Polar-Embedded (Recommended) |
| Tailing Factor ( | 2.4 (Fail) | 1.3 (Acceptable) | 1.05 (Excellent) |
| Resolution (Imp A / Target) | 1.2 | 2.5 | 3.8 |
| Retention Time Stability | Poor (pH drift sensitive) | Good | Excellent |
| Equilibration Time | 10 min | 15 min | 10 min |
| MS Compatibility | Yes | Yes | No (Non-volatile buffer) |
> Note: If MS detection is required, substitute Phosphate Buffer in Method C with 0.1% Formic Acid, though peak shape may degrade slightly (
Detailed Experimental Protocol (Method C)
This protocol is designed for the rigorous quantification of HEMA purity and impurity profiling.
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (Agilent 1260/Waters Alliance equivalent).
-
Column: Polar-Embedded C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).
-
Why: Shields silanols to prevent amine tailing.
-
-
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV @ 240 nm (primary) and 280 nm (secondary).
-
Why: Anilines absorb strongly at 240 nm; 280 nm is selective for phenolic impurities.
-
Mobile Phase Preparation
-
Solvent A (Buffer): Dissolve 2.72g Potassium Dihydrogen Phosphate (
) in 1L water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid ( ). Filter through 0.22 µm membrane.-
Critical: pH 3.0 ensures the aniline is fully protonated (
), preventing secondary interactions, while the high ionic strength suppresses silanol activity.
-
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 95 | 5 | Hold (Retain polar Impurity A) |
| 2.0 | 95 | 5 | Start Gradient |
| 15.0 | 30 | 70 | Elute Target & Hydrophobic Impurities |
| 18.0 | 30 | 70 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (80:20).
-
Warning: Do not use 100% ACN as diluent; it will cause "solvent effect" peak distortion for early eluting impurities.
-
-
Concentration: 0.5 mg/mL (for purity), 1.0 mg/mL (for impurity limits).
Method Development Decision Tree
Use this logic flow to troubleshoot or adapt the method for specific matrices (e.g., formulation vs. raw material).
Figure 2: Optimization Logic
Caption: Decision tree for troubleshooting peak shape and resolution issues during HEMA analysis.
References
-
Agilent Technologies. (2020). Method Development Guide for Polar Bases. Retrieved from [Link]
-
Waters Corporation. (2021). SymmetryShield RP18 Column Care and Use Manual. (Explains the mechanism of polar-embedded groups for basic analytes). Retrieved from [Link]
-
Phenomenex. (2019). Optimization of HPLC Methods for Basic Compounds using High pH Stable Columns. Retrieved from [Link]
Sources
Navigating the Genotoxic Landscape of Hydroxyethoxy Anilines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and chemical safety assessment, a thorough understanding of a compound's genotoxic and mutagenic potential is paramount. This guide provides a comparative analysis of the genotoxicity and mutagenicity profiles of hydroxyethoxy anilines, focusing on 2-(2-hydroxyethoxy)aniline and 4-(2-hydroxyethoxy)aniline. While direct experimental data for these specific compounds is limited, this document leverages established principles of structure-activity relationships (SAR) for aromatic amines to offer a predictive toxicological profile. We will delve into the underlying mechanisms of aniline-induced genotoxicity, compare the expected behavior of the ortho- and para-substituted isomers, and provide detailed protocols for standard assays used in such evaluations.
The Aromatic Amine Conundrum: Metabolic Activation is Key
Aniline and its derivatives are not typically directly genotoxic. Their potential to damage DNA arises from metabolic activation, primarily through N-hydroxylation mediated by cytochrome P450 enzymes in the liver.[1] This process transforms the relatively inert aniline into a reactive N-hydroxyl-aniline metabolite. Subsequent O-esterification (e.g., acetylation or sulfation) can lead to the formation of a highly reactive nitrenium ion. This electrophilic species can then readily form covalent adducts with DNA, leading to mutations and chromosomal damage if not repaired.[2]
The genotoxicity of aniline derivatives is a general property of this class of compounds and does not seem to be greatly influenced by substitution at both ortho positions.[3] However, the nature and position of substituents on the aniline ring can influence the rate and extent of metabolic activation and, consequently, the genotoxic potency.[4]
Predictive Genotoxicity Profile: 2-(2-hydroxyethoxy)aniline vs. 4-(2-hydroxyethoxy)aniline
In the absence of direct comparative studies on 2-(2-hydroxyethoxy)aniline and 4-(2-hydroxyethoxy)aniline, we can infer their potential genotoxic profiles based on the established principles of structure-activity relationships for anilines. The position of the hydroxyethoxy group is the key differentiator.
-
4-(2-hydroxyethoxy)aniline (para-substituted): The para position is often susceptible to metabolic attack. The presence of the hydroxyethoxy group might influence the electronic properties of the aromatic ring, potentially affecting the rate of N-hydroxylation. It is plausible that this isomer could undergo metabolic activation to a genotoxic species.
-
2-(2-hydroxyethoxy)aniline (ortho-substituted): Substituents at the ortho position can sometimes sterically hinder the approach of the amine group to the active site of metabolic enzymes.[3] This steric hindrance could potentially reduce the rate of N-hydroxylation, leading to a lower genotoxic potential compared to the para-substituted isomer.
It is important to note that these are predictions based on general principles. A closely related compound, 2-(2',4'-diaminophenoxy)ethanol, which also possesses a substituted phenoxy ethanol structure, was found to be negative in a battery of genotoxicity assays, including the Ames test and in vitro mammalian cell mutation assays.[5] This finding suggests that the presence of the ethoxy moiety and additional substitutions might mitigate the genotoxic potential.
Comparative Data Summary (Predictive)
| Compound | Predicted Ames Test Result | Predicted In Vitro Micronucleus Assay Result | Rationale |
| 2-(2-hydroxyethoxy)aniline | Negative / Weakly Positive | Negative / Weakly Positive | Potential for steric hindrance at the ortho position may reduce metabolic activation. |
| 4-(2-hydroxyethoxy)aniline | Positive | Positive | The para position is electronically favorable for metabolic activation, potentially leading to the formation of reactive metabolites. |
| 2-(2',4'-diaminophenoxy)ethanol | Negative[5] | Negative[5] | Experimental data on a structurally related compound shows no genotoxic activity. |
Key Experimental Protocols for Genotoxicity Assessment
A standard battery of tests is employed to evaluate the genotoxic potential of a compound. The Ames test for mutagenicity in bacteria and the in vitro micronucleus assay for chromosomal damage in mammalian cells are two of the most critical assays.[6][7]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[6]
Step-by-Step Methodology:
-
Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA) to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that require metabolic activation to become mutagenic.[8]
-
Dose Selection: Perform a preliminary toxicity test to determine a suitable dose range for the test compound. The highest dose should show some toxicity but not be excessively bactericidal.
-
Plate Incorporation Method:
-
To sterile tubes, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays).
-
Add 2.0 mL of molten top agar containing a trace amount of histidine and biotin.
-
Vortex briefly and pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
In Vitro Micronucleus Assay
The in vitro micronucleus test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[7] Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Step-by-Step Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Treatment: Expose the cells to at least three concentrations of the test substance, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer continuous duration (e.g., 24 hours).
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the identification of cells that have completed one round of mitosis during or after treatment.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., acridine orange or Giemsa).
-
Scoring: Using a fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Also, determine the cytokinesis-block proliferation index (CBPI) to assess cytotoxicity.
-
Evaluation: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Visualizing the Path to Genotoxicity
To better understand the processes discussed, the following diagrams illustrate the metabolic activation of anilines and the workflow of a standard genotoxicity assay.
Caption: Metabolic activation of aniline leading to genotoxicity.
Caption: Workflow of the bacterial reverse mutation (Ames) test.
Conclusion
References
-
Kugler-Steigmeier, M. E., Friederich, U., Graf, U., Lutz, W. K., Maier, P., & Schlatter, C. (1989). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 211(2), 279-289. [Link]
-
Benigni, R., & Zito, R. (2004). The second National Toxicology Program comparative study on the Ames test data. Mutagenesis, 19(6), 443-449. [Link]
-
Buschini, A., & Rossi, C. (2020). Genotoxic Activities of Aniline and its Metabolites and Their Relationship to the Carcinogenicity of Aniline in the Spleen of Rats. Current medicinal chemistry, 27(29), 4875–4896. [Link]
-
ResearchGate. (n.d.). Genotoxic Activities of Aniline and its Metabolites and Their Relationship to the Carcinogenicity of Aniline in the Spleen of Rats. Retrieved from [Link]
-
ResearchGate. (2017). Medicinal chemistry: How does the risk of genotoxicity compare between aminoheterocycles and anilines? Retrieved from [Link]
-
Wikipedia. (2023). Ames test. Retrieved from [Link]
-
Bryce, S. M., Bernacki, D. T., Bemis, J. C., & Dertinger, S. D. (2016). Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results. Environmental and Molecular Mutagenesis, 57(1), 4-17. [Link]
-
Wang, Y., Zhang, Y., Lin, Y., & Zhang, J. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. International journal of molecular sciences, 17(11), 1888. [Link]
- Friederich, U., & Maier, P. (1989). Genotoxicity of aniline derivatives in various short-term tests.
-
Flückiger-Isler, S., Kamber, M., & Gocke, E. (2004). Assessment of the performance of the Ames II™ assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181-197. [Link]
-
Yap, C. W. (2011). Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. PLoS ONE, 6(2), e17075. [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2023). Aniline and its salts - Evaluation statement. Retrieved from [Link]
-
Fenech, M. (2007). Micronucleus Assay: The State of Art, and Future Directions. Mutagenesis, 22(4), 221-231. [Link]
-
Kirsch-Volders, M., Sofuni, T., Aardema, M., Albertini, S., Eastmond, D., Fenech, M., ... & Vanhauwaert, A. (2003). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutation Research/Reviews in Mutation Research, 540(2), 155-180. [Link]
-
Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment, 38(1), 1-6. [Link]
-
Charles River. (n.d.). Ames Test. Retrieved from [Link]
-
Rossner, P., Jr, Vrbova, K., Zavodna, T., Sikorova, J., Milcova, A., & Topinka, J. (2021). Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. International journal of molecular sciences, 22(15), 8031. [Link]
-
Witt, K. L., Hsieh, J. H., Smith-Roe, S. L., Behl, M., & Tice, R. R. (2020). Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays. Toxicological Sciences, 177(1), 15-32. [Link]
-
FAO/WHO. (1999). Toxicological evaluations. Retrieved from [Link]
-
InterBioTox. (n.d.). In vitro Toxicology. Retrieved from [Link]
-
Caloni, F., & Coccini, T. (2017). IN vitro toxicology: From INtestine to braIN. ALTEX, 34(2), 304-306. [Link]
-
de Cássia da Silveira e Sá, R., da Silva, J. A., de Medeiros, S. R. B., & de Oliveira, A. H. (2014). Genotoxicity and Cytotoxicity Evaluation of the Neolignan Analogue 2-(4-Nitrophenoxy)-1-Phenylethanone and its Protective Effect Against DNA Damage. PLoS ONE, 9(10), e109063. [Link]
-
Zhou, W., Liu, Y., Zhang, Y., & Li, Y. (2021). Analysis of mutagenic components of oxidative hair dyes with the Ames test. Human & Experimental Toxicology, 40(11), 1925-1937. [Link]
-
Khan, M. F., Wu, X., & Ansari, G. A. (2007). Mechanistic study on aniline-induced erythrocyte toxicity. Toxicology and industrial health, 23(7), 411–418. [Link]
-
Loprieno, N., Boncristiani, G., & Loprieno, G. (1982). Mutagenic studies on the hair dye 2-(2',4'-diaminophenoxy)ethanol with different genetic systems. Mutation Research/Genetic Toxicology, 102(4), 331-346. [Link]
-
Zhang, Y., & Xia, M. (2015). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Applied In Vitro Toxicology, 1(1), 10-20. [Link]
-
Dearfield, K. L., Auletta, A. E., Cimino, M. C., & Moore, M. M. (1991). A survey of EPA/OPP and open literature on selected pesticide chemicals. II. Mutagenicity and carcinogenicity of selected chloroacetanilides and related compounds. Mutation Research/Reviews in Genetic Toxicology, 257(2), 189-222. [Link]
-
U.S. Food and Drug Administration. (2015). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Retrieved from [Link]
-
Waldren, C., Vannais, D., & Ueno, A. M. (1998). Vanillin (3-methoxy-4-hydroxybenzaldehyde) inhibits mutation induced by hydrogen peroxide, N-methyl-N-nitrosoguanidine and mitomycin C but not (137)Cs gamma-radiation at the CD59 locus in human-hamster hybrid A(L) cells. Mutation research, 402(1-2), 165–175. [Link]
-
Dobo, K. L., Greene, N., Fred, C., Glowienke, S., White, A. T., & Dertinger, S. D. (2013). Potentially Mutagenic Impurities: Analysis of Structural Classes and Carcinogenic Potencies of Chemical Intermediates in Pharmaceutical Syntheses Supports Alternative Methods to the Default TTC for Calculating Safe Levels of Impurities. Regulatory toxicology and pharmacology : RTP, 66(3), 326–335. [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. Mutagenic studies on the hair dye 2-(2',4'-diaminophenoxy)ethanol with different genetic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Safety Operating Guide
Navigating the Disposal of 2-(4-Amino-3-methylphenoxy)ethan-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Amino-3-methylphenoxy)ethan-1-ol (CAS No. 103790-50-7), a compound that, due to its aromatic amine and phenoxy functionalities, requires careful handling from acquisition to disposal. This document is designed to be a practical, immediate resource for ensuring safety and compliance in your laboratory.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with 2-(4-Amino-3-methylphenoxy)ethan-1-ol is paramount. While a complete, manufacturer-specific Safety Data Sheet (SDS) is the definitive source of information and should always be consulted first, available data indicates the following hazards:
| Hazard Category | GHS Hazard Statement | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
This data is based on information available from chemical suppliers and should be confirmed with a substance-specific SDS.[1]
The chemical structure, featuring both an aromatic amine and a phenoxy group, suggests potential for environmental persistence and toxicity to aquatic life if not disposed of correctly. Aromatic amines, as a class, are known for their potential carcinogenicity and toxicity.[1]
Personal Protective Equipment (PPE)
Given the identified hazards, the following minimum PPE must be worn when handling 2-(4-Amino-3-methylphenoxy)ethan-1-ol in any form, including as a waste product:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of this substance, including waste consolidation, should be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-(4-Amino-3-methylphenoxy)ethan-1-ol is that it must be treated as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
Proper segregation is the first critical step in a compliant waste management program.
-
Designated Waste Container: Dedicate a specific, clearly labeled, and compatible waste container for 2-(4-Amino-3-methylphenoxy)ethan-1-ol and any materials contaminated with it (e.g., pipette tips, contaminated paper towels).
-
Container Compatibility: The container should be made of a material that will not react with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2-(4-Amino-3-methylphenoxy)ethan-1-ol," the CAS number "103790-50-7," and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or acids, to prevent potentially hazardous reactions.
Step 2: On-Site Accumulation
Laboratories generating hazardous waste must adhere to specific on-site accumulation rules as defined by the Environmental Protection Agency (EPA) and local regulations.
-
Satellite Accumulation Area (SAA): The designated waste container should be kept at or near the point of generation, in a designated SAA. This area must be under the control of the laboratory personnel.
-
Container Closure: The waste container must be kept securely closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
Step 3: Arranging for Professional Disposal
The final and most critical step is the transfer of the hazardous waste to a licensed disposal facility.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste. They will have established procedures and contracts with licensed waste management vendors.
-
Waste Manifest: Your EHS office will handle the necessary paperwork, including the hazardous waste manifest, which tracks the waste from your laboratory to its final disposal.
-
Incineration: The most common and environmentally responsible method for the disposal of organic chemical waste like 2-(4-Amino-3-methylphenoxy)ethan-1-ol is high-temperature incineration at a permitted facility.[2] This process ensures the complete destruction of the compound.
Emergency Procedures
Spill Response
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the decision-making process for the disposal of 2-(4-Amino-3-methylphenoxy)ethan-1-ol, the following workflow diagram has been created.
Caption: Disposal Workflow for 2-(4-Amino-3-methylphenoxy)ethan-1-ol.
References
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
PubMed. Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
Technology Catalogue. Disposing Amine Waste. [Link]
-
Covetrus. SAFETY DATA SHEET. [Link]
-
Arctom. CAS NO. 103790-50-7 | 2-(4-amino-3-methylphenoxy)ethan-1-ol. [Link]
-
Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]
-
Justrite. Aerosolv® 5000 Aerosol Can Disposal System | 38202. [Link]
-
Douglas County, OR. Hazardous Waste. [Link]
-
Safco Products. At-Your-Disposal®. [Link]
-
WIT Press. New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
